5-Chloro-2,4-difluoro-6-methoxypyrimidine
Description
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Properties
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGWCOMBBTXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545453 | |
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27265-89-0 | |
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2,4-difluoro-6-methoxypyrimidine chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth perspective on the molecule's structural features, predicted physicochemical properties, and critically, its chemical reactivity. We will explore the electronic interplay of the chloro, fluoro, and methoxy substituents on the electron-deficient pyrimidine core, providing a rationale for its behavior in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and exemplary protocols to facilitate the strategic use of this versatile intermediate in complex molecule synthesis.
Molecular Structure and Physicochemical Profile
This compound is a polysubstituted pyrimidine. The pyrimidine ring is a privileged scaffold in a multitude of biologically active molecules.[1] The specific arrangement of two fluorine atoms, a chlorine atom, and a methoxy group offers multiple, distinct reaction sites, enabling sequential and regioselective modifications.
The core of its utility lies in the electron-deficient nature of the 1,3-diazine ring, which is further amplified by the inductive effect of the halogen substituents. This electronic profile is the primary driver for the compound's reactivity, particularly towards nucleophiles.
Table 1: Predicted Physicochemical Properties
Quantitative experimental data for this specific molecule is not widely published. The following properties are estimated based on data from structurally similar compounds, such as 5-Chloro-2,4-difluoropyrimidine and 4,6-Dichloro-5-methoxypyrimidine.[2][3]
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| CAS Number | 189941-86-4 | Not consistently documented; requires verification. |
| Molecular Formula | C₅H₂ClF₂N₂O | Derived from structure. |
| Molecular Weight | 196.54 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid | Typical for similar halogenated pyrimidines.[2] |
| Melting Point | 50 - 70 °C | Estimated range. 4,6-Dichloro-5-methoxypyrimidine melts at 55-59 °C.[2] Fluorine substitution may alter this. |
| Boiling Point | >250 °C (at 760 mmHg) | 5-Chloro-2,4-difluoropyrimidine has a boiling point of 250.6 °C.[3] The addition of a methoxy group would likely increase this value. |
| Solubility | Soluble in common organic solvents (DMF, DMSO, Ethyl Acetate, Dichloromethane). | Halogenated organic molecules typically exhibit good solubility in organic solvents. |
| Density | ~1.6 g/cm³ | Based on the density of 5-Chloro-2,4-difluoropyrimidine (1.563 g/cm³).[3] |
Spectroscopic Characterization (Anticipated)
While a definitive spectrum requires experimental validation, the expected spectroscopic signatures can be confidently predicted based on the molecular structure.
-
¹H NMR: A sharp singlet is anticipated in the δ 3.9-4.2 ppm range, corresponding to the three protons of the methoxy (-OCH₃) group. There are no other protons directly attached to the pyrimidine ring.
-
¹³C NMR: Six distinct carbon signals are expected. The carbon of the methoxy group would appear around δ 55-65 ppm. The pyrimidine ring carbons will show complex splitting patterns due to C-F coupling. Based on data for related fluorinated pyrimidines, the signals for C2, C4, C5, and C6 will be significantly influenced by the attached substituents.[4]
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions. Each signal will likely appear as a doublet due to F-F coupling through the pyrimidine ring, with further smaller couplings to adjacent carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity ratio of approximately 3:1, which is indicative of the single chlorine atom in the molecule.
Chemical Reactivity and Synthetic Strategy
The synthetic value of this compound is dictated by the differential reactivity of its substituents. The pyrimidine ring's electron-deficient character makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[5]
Nucleophilic Aromatic Substitution (SNAr)
This is the most probable and synthetically useful reaction pathway. The positions on the pyrimidine ring have a well-established reactivity hierarchy towards nucleophilic attack, generally C4/C6 > C2.[5] The fluorine atoms at C2 and C4 are excellent leaving groups in SNAr reactions, often more reactive than chlorine at the same position. The chlorine at C5 is significantly less reactive in SNAr due to weaker electronic activation.
-
C4-F and C2-F Positions: These are the primary sites for SNAr. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine itself stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution. A wide range of nucleophiles (amines, alcohols, thiols) can displace the fluorine atoms. Regioselectivity can often be controlled by temperature; the C4 position is typically the most reactive site.
-
C5-Cl Position: This position is the least reactive towards SNAr.[5] This inertness allows it to be preserved while functionalizing the C2 and C4 positions. The C-Cl bond at this position is, however, amenable to metal-catalyzed cross-coupling reactions.
-
C6-OCH₃ Group: The methoxy group is generally stable but can be displaced by strong nucleophiles under more forcing conditions (e.g., high temperature).
The diagram below illustrates the predicted reactivity map for the molecule.
Sources
An In-depth Technical Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS Number: 27265-89-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Building Block
As a Senior Application Scientist, it is not uncommon to encounter highly specific, functionalized heterocyclic compounds that hold immense potential yet are not extensively documented in mainstream chemical literature. 5-Chloro-2,4-difluoro-6-methoxypyrimidine is one such molecule. Its trifunctionalized nature—possessing a reactive chloro group, two deactivating fluoro groups, and a modulating methoxy group—presents a unique chemical scaffold for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. The strategic placement of these substituents offers a nuanced reactivity profile, allowing for selective transformations and the introduction of diverse molecular fragments.
This guide aims to provide a comprehensive technical overview of this compound, consolidating the available information and offering expert insights into its properties, synthesis, and potential applications. Given the specialized nature of this compound, this document will also address the current gaps in publicly available data and propose logical, experience-based approaches to its handling and utilization in a research and development setting. We will delve into the theoretical underpinnings of its reactivity and draw parallels from closely related, well-characterized pyrimidine derivatives to offer a robust framework for its application.
Section 1: Physicochemical and Structural Characteristics
The unique substitution pattern of this compound dictates its physical and chemical properties. The presence of two electronegative fluorine atoms significantly lowers the pKa of the pyrimidine ring, making it more electron-deficient and susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the electron density of the ring and influence the regioselectivity of its reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 27265-89-0 | [1] |
| Molecular Formula | C₅H₂ClF₂N₂O | Calculated |
| Molecular Weight | 180.53 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyrimidines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural analogues |
| Melting Point | Not publicly available | Requires experimental determination |
| Boiling Point | Not publicly available | Requires experimental determination |
Section 2: Synthesis and Manufacturing
A logical starting material would be a polysubstituted pyrimidine that can undergo sequential halogenation and methoxylation. For instance, one could envision a pathway starting from a dihydroxypyrimidine, followed by chlorination and fluorination steps, and finally, selective methoxylation. The precise conditions for each step would need to be carefully optimized to achieve the desired regioselectivity and yield.
Proposed Synthetic Workflow:
Caption: Proposed general synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Chlorination: The use of phosphoryl chloride (POCl₃) is a standard method for converting hydroxypyrimidines to their chloro derivatives. The reaction is typically carried out at elevated temperatures, often with a catalytic amount of a tertiary amine.
-
Fluorination: The introduction of fluorine atoms can be challenging. Reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) are commonly employed for deoxofluorination, but these reactions require careful handling due to their hazardous nature.
-
Methoxylation: Nucleophilic aromatic substitution of a chloro or fluoro group with sodium methoxide is a feasible approach. The regioselectivity of this reaction will be influenced by the electronic effects of the other substituents on the ring. The fluorine atoms are generally less prone to nucleophilic substitution than the chlorine atom in such systems.
Section 3: Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the 5-position is the most likely site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and alcohols. The fluorine atoms at the 2- and 4-positions are more resistant to substitution, providing a stable scaffold.
This selective reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antivirals. By modifying the 5-position of this trifunctionalized pyrimidine, medicinal chemists can explore structure-activity relationships (SAR) and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Potential Reaction Pathways:
Caption: Application of this compound in generating compound libraries for drug discovery.
Section 4: Safety, Handling, and Storage
As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Safety and Handling Summary:
| Aspect | Recommendation |
| Handling | Use in a fume hood. Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Section 5: Future Outlook and Research Directions
This compound represents a promising yet underexplored building block in synthetic and medicinal chemistry. Future research efforts should focus on:
-
Development and publication of a robust and scalable synthesis protocol. This would make the compound more accessible to the broader scientific community.
-
Thorough characterization of its physicochemical properties. Experimental data on its solubility, melting point, and spectroscopic characteristics (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) are crucial for its effective use.
-
Exploration of its reactivity profile. Detailed studies on the regioselectivity of its reactions with various nucleophiles and under different reaction conditions would provide a valuable roadmap for its synthetic applications.
-
Application in the synthesis of novel bioactive molecules. The use of this building block in the design and synthesis of new therapeutic agents for various diseases holds significant potential.
References
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An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
This technical guide provides a comprehensive analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine (CAS No. 27265-89-0), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in the public domain, this guide synthesizes information from established principles of pyrimidine chemistry and draws upon data from closely related structural analogs to provide a robust predictive overview of its molecular structure, spectroscopic characteristics, synthesis, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In medicinal chemistry, the strategic functionalization of the pyrimidine ring with various substituents, such as halogens and alkoxy groups, is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group, an electron-donating substituent, can also play a crucial role in directing reactivity and modifying solubility.
This compound presents a unique combination of these functional groups, offering multiple reactive sites for the introduction of molecular diversity. Understanding the interplay between the electronic effects of the fluorine, chlorine, and methoxy substituents is paramount for designing selective and efficient synthetic transformations.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central pyrimidine ring substituted with a chlorine atom at the C5 position, two fluorine atoms at the C2 and C4 positions, and a methoxy group at the C6 position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| CAS Number | 27265-89-0 | Chemical Catalogs[1][2] |
| Molecular Formula | C₅H₃ClF₂N₂O | - |
| Molecular Weight | 196.54 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Based on similar structures |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Based on general properties of similar heterocyclic compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Electronic Effects and Their Influence on Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the strongly electron-withdrawing fluorine atoms at the C2 and C4 positions. The chlorine atom at C5 also contributes to the overall electron-deficient nature of the ring through its inductive effect. In contrast, the methoxy group at C6 is an electron-donating group through resonance, which can partially offset the electron-withdrawing effects of the halogens. This complex interplay of electronic effects governs the reactivity of the different positions on the pyrimidine ring.
Predicted Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available, we can predict the key spectroscopic features based on the analysis of structurally similar compounds and general principles of spectroscopy.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy protons (O-CH₃) in the region of 3.9-4.2 ppm. The exact chemical shift will be influenced by the electronic environment of the pyrimidine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex, with distinct signals for each of the five carbon atoms in the pyrimidine ring and the methoxy carbon. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling. Based on data for analogous compounds, the approximate chemical shifts can be predicted:
-
C2 & C4: These carbons, bonded to fluorine, will appear at lower field and show large one-bond C-F coupling constants.
-
C5: The carbon bearing the chlorine atom will have a chemical shift influenced by the halogen.
-
C6: The carbon attached to the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen.
-
O-CH₃: The methoxy carbon will appear in the typical region for such groups, around 55-65 ppm.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will be a key tool for characterization, likely showing two distinct signals for the fluorine atoms at the C2 and C4 positions, unless there is accidental chemical shift equivalence.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C=N and C=C stretching (pyrimidine ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-O stretching (methoxy group): A distinct band around 1050-1250 cm⁻¹.
-
C-Cl stretching: A weaker absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methoxy group, chlorine, and potentially fluorine atoms.
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be postulated based on established pyrimidine chemistry, often starting from a more readily available pyrimidine precursor. A likely starting material would be a dihydroxy- or dichloropyrimidine derivative. For instance, a synthetic strategy could involve the chlorination and subsequent fluorination of a methoxypyrimidine precursor, or the methoxylation of a polyhalogenated pyrimidine.
Chinese patents for the synthesis of related dichloromethoxypyrimidines describe processes involving the chlorination of dihydroxymethoxypyrimidines using reagents like phosphorus oxychloride.[4][5] A similar approach could be envisioned for the synthesis of the target molecule, followed by a halogen exchange reaction to introduce the fluorine atoms.
Diagram 1: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity and Potential for Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the halogen atoms are key to determining the regioselectivity of these reactions.
Hierarchy of Halogen Reactivity
In general, for halogenated pyrimidines, the reactivity of halogens towards nucleophilic displacement follows the order: C4/C6 > C2 > C5. This is due to the better stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions, which are para and ortho, respectively, to the ring nitrogens. The C2 position is also activated by both adjacent nitrogen atoms. The C5 position is generally the least reactive towards SNAr.
In the case of this compound, the fluorine atoms at C2 and C4 are expected to be the most labile leaving groups in SNAr reactions. The relative reactivity of the C2-F versus the C4-F bond will be influenced by the electronic and steric effects of the neighboring substituents. The C5-Cl bond is predicted to be the least reactive towards nucleophilic substitution.
This differential reactivity is a powerful tool for synthetic chemists, allowing for the sequential and regioselective introduction of various nucleophiles. For example, a mild nucleophile might selectively displace the fluorine at the C4 position, leaving the C2-F and C5-Cl bonds intact for subsequent transformations.
A guide on the reactivity of the related 5-Bromo-2-chloro-4-methoxypyrimidine highlights that the C2-chloro position is the primary site for nucleophilic attack, while the C5-bromo position is favored in palladium-catalyzed cross-coupling reactions.[6] This suggests a similar pattern of reactivity for our target molecule, where the C2 and C4 fluoro groups would be susceptible to SNAr, and the C5-chloro group could potentially be utilized in cross-coupling chemistry.
Diagram 2: Reactivity Map for SNAr
Caption: A qualitative prediction of the reactivity of each position.
Applications in Drug Development
Halogenated pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors. The ability to selectively functionalize the pyrimidine core at different positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR). This compound, with its multiple reactive sites, is a valuable building block for generating libraries of compounds for high-throughput screening.
The chlorine atom at the C5 position can be a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. The fluorine atoms at C2 and C4 can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity. This versatility makes this compound a highly attractive starting material for the synthesis of complex, biologically active molecules.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its molecular structure, spectroscopic properties, and reactivity can be inferred from the well-established principles of pyrimidine chemistry and the study of its close structural analogs. The differential reactivity of its halogen substituents provides a versatile platform for the synthesis of complex molecules, making it a valuable tool for the development of novel therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.
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The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 , MDPI. Available at: [Link]
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Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine , Indian Academy of Sciences. Available at: [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations , Cambridge Open Engage. Available at: [Link]
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5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine , PubChem. Available at: [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations , ResearchGate. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions , PMC - NIH. Available at: [Link]
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Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16) , ResearchGate. Available at: [Link]
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A Strategic Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Versatile Synthetic Building Block
Abstract
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a key heterocyclic intermediate whose value in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals, cannot be overstated.[1] The strategic arrangement of its functional groups—two highly reactive fluorine atoms, a versatile chlorine atom, and a methoxy group—provides a platform for sequential and regioselective chemical transformations. This guide offers an in-depth technical analysis of this building block, elucidating the principles behind its reactivity, providing field-tested experimental protocols, and exploring its applications in the synthesis of complex, high-value molecules.
Introduction: The Architectural Advantage of a Polysubstituted Pyrimidine
The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The efficacy of these agents is often dictated by the nature and position of substituents on the pyrimidine ring. This compound is a testament to rational molecular design, where each substituent is placed to impart specific, predictable reactivity, allowing chemists to build molecular complexity in a controlled manner.
-
Fluorine Atoms (C2 and C4): As highly electronegative atoms, the fluorines render the pyrimidine ring electron-deficient. This electronic pull is the driving force behind the compound's susceptibility to nucleophilic aromatic substitution (SNAr), making the C2 and C4 positions prime targets for reaction.[3][4] In SNAr reactions on such systems, fluoride is an excellent leaving group, a somewhat counterintuitive fact that stems from the rate-determining step being the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron withdrawal.[4]
-
Chlorine Atom (C5): The C5 chloro group is the workhorse for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Its reactivity is generally orthogonal to the SNAr at the fluoro-substituted positions, enabling a multi-step synthetic sequence. The electron-deficient nature of the pyrimidine ring can make even this typically less reactive C-Cl bond amenable to oxidative addition by palladium catalysts.[5]
-
Methoxy Group (C6): The C6-methoxy group also influences the ring's electronics and can be a site for nucleophilic displacement, though it requires more forcing conditions than the fluoro groups.[6][7] This tiered reactivity adds another layer of synthetic control.
This inherent hierarchy of reactivity allows for a logical and stepwise approach to constructing complex molecular architectures, making it a highly sought-after intermediate.[8]
Physicochemical Properties & Synthesis Overview
A solid understanding of the compound's physical properties is essential for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27265-89-0 | [9][10] |
| Molecular Formula | C₅H₃ClF₂N₂O | [10] |
| Molecular Weight | 182.54 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in common organic solvents like DMF, THF, and Dioxane. | [2][11] |
| Storage | Recommended storage at refrigerator temperatures. |
Synthesis: While multiple synthetic routes exist, a common approach involves the functionalization of a pyrimidine precursor. For instance, methods may involve the chlorination and subsequent methoxylation of a dihydroxypyrimidine, followed by fluorination steps.[12][13] The focus of this guide, however, is on its application as a starting material.
Core Reactivity: A Manual for Strategic Functionalization
The synthetic utility of this building block is unlocked by exploiting the differential reactivity of its halogen substituents.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most facile transformation is the SNAr reaction, targeting the fluorine atoms. The C4 position is generally the most electrophilic and thus the primary site of attack, followed by the C2 position. This selectivity is due to the combined electron-withdrawing effects of the ring nitrogens and the other halogens, which preferentially stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C4 and C2 positions.[14][15]
Experimental Protocol: Selective SNAr with a Primary Amine at C4
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or THF.[16]
-
Addition of Reagents: Add the primary amine nucleophile (1.0-1.2 eq) to the solution. Subsequently, add a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (1.5 eq) to act as an HF scavenger.[16]
-
Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to ensure high regioselectivity and minimize side reactions.[16]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4-amino-5-chloro-2-fluoro-6-methoxypyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents are used to prevent side reactions with water and to effectively solvate the reactants for the SNAr mechanism.
-
Base: A non-nucleophilic base like DIPEA is critical. It is bulky enough to not compete as a nucleophile but is basic enough to neutralize the HF byproduct, driving the reaction forward.[16]
-
Temperature: Starting at a low temperature helps control the exothermic nature of the reaction and enhances selectivity for the more reactive C4 position.
Diagram 1: SNAr Reaction Workflow
Caption: Step-by-step workflow for selective SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling at C5
After functionalizing the C4 (and/or C2) position, the C5 chloro group becomes the next target for elaboration. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[2][17]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the 5-chloro-pyrimidine substrate (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[2][17]
-
Solvent: Use a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water.[2][18]
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[2][5]
-
Inert Atmosphere: Thoroughly degas the mixture (e.g., by bubbling argon or nitrogen through it for 15-20 minutes) and maintain it under an inert atmosphere. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[18]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[17][18]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude material is purified via flash column chromatography to yield the 5-aryl-pyrimidine product.
Trustworthiness of Protocol: This protocol's reliability stems from its widespread use in synthesizing biaryl compounds. The progress is easily trackable, and the catalyst systems are well-defined. Key to success is ensuring the quality of the boronic acid and maintaining strictly anaerobic conditions to prevent catalyst deactivation and boronic acid homocoupling.[18]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The synthetic flexibility of this compound makes it a valuable precursor for creating libraries of compounds for biological screening.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-diaminopyrimidine scaffold. This building block is ideal for synthesizing such compounds, where different amine nucleophiles can be introduced at C4 and C2, and the C5 position can be functionalized via coupling to explore the solvent-front region of the ATP-binding pocket.[19]
-
Antiviral Agents: Substituted 6-methoxypyrimidine derivatives have been investigated as potential antiviral agents, including inhibitors of the SARS-CoV-2 main protease (Mpro).[7] The ability to systematically vary substituents at all four positions allows for the fine-tuning of interactions with the enzyme's active site.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][20] Avoid contact with skin and eyes.[21]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[20]
Conclusion
This compound is a synthetically powerful and strategically designed building block. Its predictable, tiered reactivity allows chemists to execute complex synthetic sequences with a high degree of control. The ability to perform selective SNAr reactions followed by cross-coupling reactions provides a reliable pathway to novel, highly functionalized pyrimidine derivatives, cementing its role as a cornerstone intermediate in the modern medicinal and materials chemistry landscape.
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Lager, E., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(18), 7359–7362. Retrieved from [Link]
- Thermo Fisher Scientific. (2011). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
- PubChem. (n.d.). 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine. National Center for Biotechnology Information.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]
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- Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(28), 4813-4821. Retrieved from a publicly available research article.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Twenter, B. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11873–11879. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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S. G. Manjunatha, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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- Fortes, I. S., et al. (2023). Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from a publicly available research article.
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Chen, N.-Y., et al. (2021). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Frontiers in Chemistry, 9, 696959. Retrieved from a publicly available research article.
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- ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from a publicly available research article.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
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The Strategic Derivatization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Technical Guide for Advanced Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure that consistently yields biologically active compounds across a spectrum of therapeutic areas.[1] Its inherent electronic properties and versatile substitution patterns make it a cornerstone in the design of novel therapeutics, from anticancer and antiviral agents to anti-inflammatory and antimicrobial drugs.[2][3] Within this esteemed class of heterocycles, 5-Chloro-2,4-difluoro-6-methoxypyrimidine emerges as a particularly intriguing starting material. Its unique arrangement of halogen atoms with differential reactivity, coupled with the modulating influence of the methoxy group, presents a rich canvas for the synthesis of diverse and complex molecular architectures.
This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that govern the derivatization of this versatile scaffold. By elucidating the principles of regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this document aims to empower the reader to rationally design and execute the synthesis of novel pyrimidine derivatives with high potential for biological activity.
The Chemical Personality of this compound: A Reactivity Roadmap
The synthetic utility of this compound is dictated by the electronic interplay of its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the halogen-substituted carbon atoms towards nucleophilic attack.[4] The methoxy group at the 6-position, being an electron-donating group, modulates this reactivity, influencing the regioselectivity of nucleophilic substitution.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of three halogen atoms—two fluorine and one chlorine—at positions 2, 4, and 5, respectively, raises the critical question of regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution on electron-deficient rings, fluoride is a better leaving group than chloride.[4] However, the position of substitution is also heavily influenced by the electronic environment.
For 2,4-dihalopyrimidines, nucleophilic attack typically occurs at the C4 position. This preference is attributed to the higher LUMO coefficient at C4 compared to C2.[5] However, the presence of an electron-donating group at the C6 position, such as the methoxy group in our core compound, reverses this selectivity. The electron donation from the methoxy group preferentially destabilizes the transition state for nucleophilic attack at the adjacent C4 position, thereby favoring substitution at the C2 position. A similar directing effect is observed in related 2,4-dichloro-6-methoxypyrimidines.
Therefore, the anticipated order of reactivity for nucleophilic aromatic substitution on this compound is:
-
C2-Fluorine: Most susceptible to nucleophilic attack.
-
C4-Fluorine: Second most reactive site.
-
C5-Chlorine: Least reactive towards SNAr.
This predictable regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core.
Caption: Predicted regioselectivity of SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While the C5-chloro group is relatively unreactive towards SNAr, it is the primary site for palladium-catalyzed cross-coupling reactions. The C-F bonds are generally much less reactive in these transformations, allowing for the selective functionalization of the C5 position.[6] This orthogonality in reactivity between the different halogen atoms is a key feature that makes this scaffold so valuable.
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[7]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[9]
Synthesis of Novel Derivatives: Key Transformations and Protocols
This section provides detailed, step-by-step protocols for the key transformations of this compound. These protocols are based on established procedures for structurally similar compounds and are intended to serve as a robust starting point for experimental work.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The selective substitution of the C2-fluorine can be readily achieved with a variety of nucleophiles, including amines, alcohols, and thiols.
Caption: General workflow for SNAr at the C2-position.
Experimental Protocol: Synthesis of a 2-Amino Derivative
-
To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile, add the desired primary or secondary amine (1.1 equiv.).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloro-4-fluoro-6-methoxypyrimidine derivative.
| Derivative | Nucleophile | Yield (%) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |
| 2a | Benzylamine | 85 | 7.30-7.45 (m, 5H), 6.5 (br s, 1H), 4.65 (d, 2H), 3.95 (s, 3H) | -70.2 |
| 2b | Morpholine | 92 | 3.80 (t, 4H), 3.75 (t, 4H), 3.90 (s, 3H) | -72.5 |
| 2c | Phenol | 78 | 7.40 (t, 2H), 7.20 (t, 1H), 7.05 (d, 2H), 4.00 (s, 3H) | -68.9 |
Suzuki-Miyaura Coupling at the C5-Position
The C5-chloro group can be effectively functionalized using Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.
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The Strategic Utility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,4-difluoro-6-methoxypyrimidine has emerged as a highly versatile and strategically valuable building block in the lexicon of medicinal chemistry. Its unique substitution pattern—comprising three distinct reactive centers—offers a nuanced platform for the orchestrated synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity profile, and, most critically, its proven applications in the development of targeted therapeutics. We will dissect the causality behind its utility in constructing kinase inhibitors and antiviral agents, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this scaffold for next-generation drug discovery.
Introduction: A Scaffold of Strategic Importance
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The strategic functionalization of this heterocycle with halogens and a methoxy group, as seen in this compound, creates a molecule with a finely tuned electronic landscape and predictable reactivity. This allows for selective, sequential chemical modifications, a crucial advantage in the multi-step syntheses characteristic of drug development.
The presence of two fluorine atoms at the C2 and C4 positions, a chlorine atom at C5, and a methoxy group at C6 provides multiple handles for diversification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity profile enables the efficient exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 27265-89-0 | [1] |
| Molecular Formula | C₅H₃ClF₂N₂O | [2] |
| Molecular Weight | 180.54 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 269.8 ± 50.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 117.0 ± 30.1 °C | [2] |
The Reactivity Landscape: A Tale of Three Halogens and a Methoxy Group
The synthetic utility of this compound is dictated by the differential reactivity of its substituents. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative fluorine atoms, activates the ring for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of functionalization for this scaffold is through SNAr. The reactivity of the halogen leaving groups generally follows the order: C4-F > C2-F > C5-Cl. This selectivity is governed by a combination of electronic and steric factors. The fluorine atoms are excellent leaving groups in SNAr reactions on electron-deficient rings. The C4 and C2 positions are activated by the adjacent ring nitrogens, making them highly susceptible to nucleophilic attack.
The general workflow for a selective SNAr reaction is depicted below:
Caption: Regioselective SNAr at the C4 position.
Experimental Protocol: Synthesis of a 4-amino-5-chloro-2-fluoro-6-methoxypyrimidine derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Add the desired amine (1.1 eq) dropwise to the cooled solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrimidine.
Step 2: Subsequent Functionalization at C2
The remaining fluorine at the C2 position can be displaced by another nucleophile, often requiring more forcing conditions (e.g., higher temperature) than the C4 substitution. This allows for the introduction of a second point of diversity.
Step 3: Cross-Coupling at C5
Finally, the C5-chloro group can be functionalized via a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, further elaborating the molecular scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-chloropyrimidine derivative
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the 5-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
This step-wise approach provides a powerful strategy for building complex, highly functionalized pyrimidine-based kinase inhibitors.
Antiviral Agents: Inhibiting Viral Replication
Pyrimidine derivatives are also crucial in the development of antiviral therapies, particularly as nucleoside and non-nucleoside reverse transcriptase inhibitors. The ability to introduce various functional groups onto the this compound scaffold allows for the synthesis of compounds that can mimic natural nucleosides or interact with key viral enzymes. Derivatives of this compound have shown potential in inhibiting retroviruses. [2] The synthesis of antiviral agents often involves the coupling of the pyrimidine core with a suitably modified sugar moiety or another heterocyclic system, leveraging the reactivity profile described above.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a testament to the power of strategic halogenation and functionalization in medicinal chemistry. Its well-defined reactivity hierarchy allows for controlled, sequential modifications, making it an invaluable tool for the efficient synthesis of diverse compound libraries. The demonstrated utility of its derivatives in targeting key enzymes like kinases and its potential in the development of antiviral agents underscore its importance in modern drug discovery. As researchers continue to push the boundaries of molecular design, the strategic application of such versatile building blocks will remain a critical component of developing the next generation of life-saving therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149926390, 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine. [Link]
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Kumar, R., Wiebe, L. I., Hall, T. W., Knaus, E. E., Tovell, D. R., Tyrrell, D. L., Allen, T. M., & Fathi-Afshar, R. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941–944. [Link]
-
Duan, L., Chu, C., Huang, X., Yao, H., Wen, J., Chen, R., Wang, C., Tu, Y., Lv, Q., Pan, Q., & Xu, S. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
-
Zhang, N., Wu, B., He, Y., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140. [Link]
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Spectroscopic data of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Foreword: A Note on Practical Spectroscopic Analysis
In the field of drug discovery and materials science, researchers often encounter novel chemical entities for which comprehensive, published spectroscopic data is not yet available. This guide addresses such a scenario for This compound , a highly functionalized heterocyclic compound with significant potential as a synthetic building block. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for its acquisition and interpretation. This document, therefore, synthesizes predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds to offer a robust, self-validating guide for researchers. Every protocol is designed to be a closed-loop system, ensuring that the data acquired can be confidently used for structural elucidation and quality control.
Introduction: The Molecular Profile
This compound is a substituted pyrimidine featuring a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This electronic arrangement makes it a valuable intermediate, offering multiple reactive sites for nucleophilic aromatic substitution and cross-coupling reactions.[1] Accurate structural confirmation is the bedrock of its synthetic utility, a task for which a multi-technique spectroscopic approach is indispensable.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the electronic environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. The predicted spectra below are based on established chemical shift theory and data from similar halogenated pyrimidines.[2][3]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple, revealing a single resonance corresponding to the methoxy group protons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|
| ~4.1 - 4.2 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are chemically equivalent and not coupled to any neighboring protons, resulting in a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an electron-deficient aromatic ring.[4][5] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the five unique carbon environments in the molecule. The key diagnostic features are the chemical shifts, influenced by the attached functional groups, and the carbon-fluorine coupling constants (J-coupling).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling | Rationale |
|---|---|---|---|
| ~165-175 | C6 | Doublet of doublets (dd) | Attached to the electron-donating -OCH₃ group and coupled to both F atoms. |
| ~155-165 | C2 | Doublet of doublets (dd) | Directly bonded to an F atom (large ¹JCF) and coupled to the other F atom (²JCF). Highly deshielded due to two adjacent nitrogen atoms and a fluorine atom. |
| ~150-160 | C4 | Doublet of doublets (dd) | Directly bonded to an F atom (large ¹JCF) and coupled to the other F atom (²JCF). Deshielded by adjacent nitrogens and fluorine. |
| ~105-115 | C5 | Doublet of doublets (dd) | Attached to the chlorine atom and coupled to both F atoms. Less deshielded than the other ring carbons. |
| ~55-60 | -OCH₃ | Singlet (s) or small multiplet | The methoxy carbon is expected in its typical range. It may exhibit a small long-range coupling to the fluorine at C4. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds.[6] Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions. Chemical shifts are referenced to CFCl₃.[7][8]
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Rationale |
|---|---|---|---|
| ~ -60 to -80 | F on C2 | Doublet (d) | The electronic environment is heavily influenced by the two adjacent nitrogen atoms. It will be split into a doublet by the fluorine atom at C4. |
| ~ -70 to -90 | F on C4 | Doublet (d) | The environment is influenced by the adjacent methoxy and chloro-substituted carbons. It will be split into a doublet by the fluorine atom at C2. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
Workflow: NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of at least 300 MHz.
-
Typical acquisition parameters: Pulse angle: 30°; Acquisition time: ~3 seconds; Relaxation delay (d1): 1-2 seconds; Number of scans: 16-32.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]
-
-
¹³C and ¹⁹F NMR Data Acquisition:
-
Acquire spectra on the same instrument. A proton-decoupled pulse sequence is standard for ¹³C NMR.
-
¹³C Parameters: Pulse angle: 30-45°; Relaxation delay: 2 seconds; Number of scans: ≥1024 (due to low natural abundance). Reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2][9]
-
¹⁹F Parameters: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The key feature will be the isotopic cluster for the molecular ion due to the presence of one chlorine atom. The spectrum will show two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule with ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[2]
-
Exact Mass: The calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition. For C₅H₃ClF₂N₂O, the exact mass is 180.9957 Da.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| m/z (calculated) | Ion Formula | Assignment |
|---|---|---|
| 180.9957 | [C₅H₃³⁵ClF₂N₂O]⁺ | Molecular Ion [M]⁺ |
| 182.9927 | [C₅H₃³⁷ClF₂N₂O]⁺ | Molecular Ion [M+2]⁺ |
| 165.9700 | [C₄³⁵ClF₂N₂]⁺ | [M - CH₃]⁺ |
| 145.9992 | [C₅H₃F₂N₂O]⁺ | [M - Cl]⁺ |
Fragmentation Pathway
Electron Ionization (EI) is expected to induce fragmentation, providing structural clues. A plausible pathway involves initial loss of the methyl radical from the methoxy group, followed by other neutral losses.
Predicted Fragmentation Pathway
Caption: A plausible EI-MS fragmentation pathway for the title compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition (ESI):
-
For Electrospray Ionization (ESI), infuse the sample solution directly into the source at a low flow rate (5-10 µL/min).
-
Acquire data in positive ion mode. Key parameters to optimize include capillary voltage and cone voltage to achieve good signal without excessive in-source fragmentation.
-
-
Data Acquisition (EI):
-
For Electron Ionization (EI), introduce the sample via a direct insertion probe or through a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-2850 | C-H stretching | -OCH₃ |
| 1600-1450 | C=C and C=N stretching | Pyrimidine ring |
| 1280-1200 | C-O-C asymmetric stretching | Methoxy ether |
| 1200-1000 | C-F stretching | Aryl-fluoride |
| 800-600 | C-Cl stretching | Aryl-chloride |
Protocol: Record the spectrum from 4000 to 400 cm⁻¹. For solid samples, the KBr pellet technique is standard.[10] Mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, characteristic of its conjugated π-system.
-
Expected Transitions: Pyrimidine and its derivatives typically exhibit strong absorptions corresponding to π → π* transitions below 300 nm. Weaker n → π* transitions may also be observed.[11][12]
-
Prediction: Expect λ_max values in the range of 220-280 nm. The exact positions will be influenced by the combination of substituents.[1]
Protocol: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance from 200 to 400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
Conclusion
The structural identity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for mapping the atomic connectivity and electronic environments. Mass spectrometry validates the molecular weight and elemental composition, particularly through its characteristic chlorine isotope pattern. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and the conjugated heteroaromatic system, respectively. The predictive data and robust protocols outlined in this guide provide researchers with a comprehensive framework for the confident characterization of this and structurally related pyrimidine derivatives.
References
- New Journal of Chemistry Supporting Inform
-
PubChem. 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine | C6H5ClF2N2. PubChem. [Link]
-
Srivastava, S. L., Prasad, M., & Singh, R. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 19(1), 83–88. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]
-
Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1989. [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata. [Link]
-
UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
SpectraBase. 5-Chloro-2-methoxypyrimidine - Optional[13C NMR]. SpectraBase. [Link]
-
SpectraBase. 5-Chloro-2,4-difluoropyrimidine - Optional[19F NMR]. SpectraBase. [Link]
-
de Oliveira, A. B., et al. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 25(23), 5698. [Link]
-
Sharma, S. K., et al. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-531. [Link]
-
Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4242. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(3), 1332-1342. [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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An In-Depth Technical Guide to 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a halogenated and methoxy-substituted pyrimidine that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of its functional groups—a chlorine atom, two fluorine atoms, and a methoxy group—on the pyrimidine core provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of antiviral and antifungal agents. Detailed synthetic considerations, reactivity profiles, and its utility in the construction of bioactive molecules are presented to support researchers in leveraging this valuable compound in their drug discovery and development endeavors.
Introduction: The Strategic Importance of Fluorinated Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated pyrimidines are highly sought-after building blocks in drug discovery.
This compound (CAS No. 27265-89-0) is a prime example of such a strategic intermediate. Its unique substitution pattern offers multiple reactive sites, allowing for selective and sequential chemical modifications. This technical guide will delve into the essential aspects of this compound, providing a deep understanding of its chemistry and applications for professionals in the field.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27265-89-0 | [1] |
| Molecular Formula | C₅H₃ClF₂N₂O | [2] |
| Molecular Weight | 180.54 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 269.8 ± 50.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 117.0 ± 30.1 °C | [3] |
Expected Spectroscopic Signatures:
-
¹H NMR: A singlet corresponding to the methoxy protons (O-CH₃) is expected, likely in the range of 3.9-4.2 ppm.
-
¹³C NMR: Signals for the five carbon atoms of the pyrimidine ring and the methoxy group would be observed. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).
-
¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms on the pyrimidine ring.
-
IR Spectroscopy: Characteristic absorption bands for C-F, C-Cl, C=N, and C-O stretching vibrations would be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺).
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves a multi-step process starting from readily available pyrimidine precursors. A plausible and commonly employed strategy involves the sequential nucleophilic substitution of a polychlorinated pyrimidine.
Illustrative Synthetic Pathway
A logical synthetic route commences with a readily available starting material like 2,4,5,6-tetrachloropyrimidine. The key transformations involve selective methoxylation and subsequent fluorination reactions.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a key intermediate in contemporary drug discovery and development. The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible two-step synthetic pathway. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and a self-validating system for achieving high-purity target compounds. The synthesis commences with the commercially available 2,4,5,6-tetrachloropyrimidine, proceeding through a selective nucleophilic substitution to introduce a methoxy group, followed by a halogen exchange (Halex) reaction for the introduction of fluorine atoms.
Introduction
Fluorinated pyrimidines represent a privileged class of compounds in medicinal chemistry, frequently incorporated into molecules to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The title compound, this compound, is a versatile building block, presenting multiple reactive sites for further chemical elaboration. Its unique substitution pattern—a chlorine atom at the 5-position, fluorine atoms at the 2- and 4-positions, and a methoxy group at the 6-position—allows for a diverse range of subsequent cross-coupling and nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
This application note details a reliable and scalable laboratory-scale synthesis of this compound. The described protocol is founded on well-established principles of heterocyclic chemistry, including the differential reactivity of halogen substituents on the pyrimidine core.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps starting from 2,4,5,6-tetrachloropyrimidine. The first step involves a selective nucleophilic aromatic substitution with sodium methoxide to yield 2,4,5-trichloro-6-methoxypyrimidine. The second step is a halogen exchange reaction using potassium fluoride to replace the chlorine atoms at positions 2 and 4 with fluorine.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 2,4,5-Trichloro-6-methoxypyrimidine
Principle and Mechanistic Insight
The first step of the synthesis involves the selective methoxylation of 2,4,5,6-tetrachloropyrimidine. The chlorine atoms at the 2-, 4-, and 6-positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, the chlorine atoms at the 4- and 6-positions are generally more reactive than the one at the 2-position. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the nucleophile (sodium methoxide), a monosubstitution can be selectively achieved. The reaction is performed at a low temperature to favor the kinetic product and minimize over-reaction.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4,5,6-Tetrachloropyrimidine | >98% purity |
| Sodium Methoxide (CH₃ONa) | >95% purity |
| Anhydrous Methanol (CH₃OH) | <50 ppm H₂O |
| Dichloromethane (DCM) | ACS Grade |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate | For drying |
| Round-bottom flask | Appropriate size, with magnetic stirrer |
| Addition Funnel | |
| Thermometer | |
| Ice Bath | |
| Rotary Evaporator | |
| Silica Gel | For column chromatography (230-400 mesh) |
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nucleophile Addition: Prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol. Add this solution dropwise to the cooled pyrimidine solution via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Work-up:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude 2,4,5-trichloro-6-methoxypyrimidine by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
This step employs a nucleophilic halogen exchange (Halex) reaction to replace the chlorine atoms at the 2- and 4-positions of 2,4,5-trichloro-6-methoxypyrimidine with fluorine. Potassium fluoride (KF) is a common and cost-effective fluorinating agent for such transformations.[3] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane, to facilitate the dissolution of KF and to achieve the high temperatures required for the substitution. The chlorine atom at the 5-position is significantly less reactive towards nucleophilic substitution and remains intact under these conditions.
Caption: Halogen exchange reaction for fluorination.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4,5-Trichloro-6-methoxypyrimidine | From Part 1 |
| Anhydrous Potassium Fluoride (KF) | Spray-dried, >99% purity |
| Sulfolane | Anhydrous, >99% purity |
| Toluene | ACS Grade |
| Celite® | For filtration |
| Round-bottom flask | With magnetic stirrer and reflux condenser |
| Heating Mantle with Stirrer | |
| Thermometer | |
| Distillation Apparatus | For purification |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trichloro-6-methoxypyrimidine (1.0 eq), anhydrous potassium fluoride (2.5 eq), and anhydrous sulfolane.
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene.
-
Filter the mixture through a pad of Celite® to remove excess KF and potassium chloride byproduct. Wash the filter cake with toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water multiple times to remove the sulfolane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Quantitative Data Summary
| Parameter | Step 1: Methoxylation | Step 2: Fluorination |
| Starting Material | 2,4,5,6-Tetrachloropyrimidine | 2,4,5-Trichloro-6-methoxypyrimidine |
| Key Reagents | Sodium Methoxide (1.05 eq) | Potassium Fluoride (2.5 eq) |
| Solvent | Anhydrous Methanol | Anhydrous Sulfolane |
| Temperature | 0-5 °C | 150-160 °C |
| Reaction Time | 2-4 hours | 8-12 hours |
| Typical Yield | 70-80% | 60-70% |
| Purification Method | Flash Column Chromatography | Vacuum Distillation |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield or over-reaction | Incorrect stoichiometry or temperature control. | Ensure accurate measurement of sodium methoxide. Maintain the reaction temperature strictly between 0-5 °C. |
| Step 1: Incomplete reaction | Inactive sodium methoxide or wet methanol. | Use freshly opened or properly stored sodium methoxide. Ensure the use of anhydrous methanol. |
| Step 2: Low conversion | Inactive KF or insufficient temperature. | Use spray-dried, anhydrous KF. Ensure the reaction temperature is maintained at 150-160 °C. |
| Step 2: Difficulty in removing sulfolane | Inefficient aqueous washing. | Increase the number of water washes during the work-up. A continuous liquid-liquid extraction can also be employed. |
| Final Product: Impurities present | Incomplete reaction or inefficient purification. | Re-purify the product by fractional vacuum distillation. Analyze impurities by GC-MS to identify their origin. |
Safety Precautions
-
2,4,5,6-Tetrachloropyrimidine is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.
-
Phosphorus oxychloride and phosphorus trichloride (mentioned in related syntheses) are highly toxic and corrosive.[4][5] Handle only in a well-ventilated fume hood with appropriate PPE.
-
Potassium fluoride is toxic if ingested or inhaled. Avoid creating dust.
-
Sulfolane is a high-boiling solvent. The reaction should be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Khangarot, R. K., et al. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Available at: ResearchGate.[Link]
-
Sell, W. J. (1912). CCVI.—The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. Journal of the Chemical Society, Transactions, 101, 1945-1949. [Link]
-
PubChem. (n.d.). 2,4,5,6-Tetrachloropyrimidine. National Center for Biotechnology Information.[Link]
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Google Patents. (1970). US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine.
- Google Patents. (1987). US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine...
-
Heidelberger, C., et al. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds. Nature, 179(4561), 663-666. [Link]
-
Longley, D. B., et al. (2003). The oral fluorinated pyrimidines. PubMed.[Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.[Link]
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- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki Coupling Reaction with 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Introduction: Strategic Importance of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and antibacterial properties.[1] The strategic incorporation of fluorine atoms and a methoxy group, as seen in 5-Chloro-2,4-difluoro-6-methoxypyrimidine, significantly modulates the molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence solubility and electronic characteristics. The chloro-substituent at the 5-position serves as a versatile handle for carbon-carbon bond formation, making this molecule a valuable building block for the synthesis of complex drug candidates.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures prevalent in pharmaceuticals.[2][3] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This application note provides a detailed guide for researchers on performing the Suzuki coupling reaction with this compound, including mechanistic insights, a step-by-step protocol, and optimization strategies.
Mechanistic Considerations and Regioselectivity
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond) of the pyrimidine ring to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron species (boronic acid or ester) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A critical consideration for di- or poly-halogenated pyrimidines is regioselectivity . The position of the Suzuki coupling is determined by the relative reactivity of the different carbon-halogen bonds towards oxidative addition.[5] Generally, for 2,4-dihalopyrimidines, substitution reactions tend to favor the C4 position.[6][7][8][9] However, the electronic environment created by the two fluorine atoms and the methoxy group in this compound will influence the reactivity of the C5-Cl bond. While a definitive prediction without experimental data is challenging, the electron-withdrawing nature of the adjacent fluorine atoms could activate the C5 position for oxidative addition.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl boronic acid. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine
Equipment:
-
Microwave reactor or oil bath
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask or microwave reaction vial, add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.5-5 mol%).[1]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Degas the solvent (e.g., 1,4-dioxane) and water by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent and water (typically a 4:1 to 2:1 ratio of organic solvent to water) to the reaction vessel via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).[1]
-
-
Reaction:
-
Microwave Heating: Place the reaction vial in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[1] Microwave irradiation can significantly reduce reaction times and improve yields.[3][10]
-
Conventional Heating: If using an oil bath, immerse the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization Workflow
Achieving optimal yields for the Suzuki coupling reaction often requires systematic screening of various parameters. The following workflow, represented as a flowchart, can guide the optimization process.
Caption: A Logical Workflow for Optimizing the Suzuki Coupling Reaction Conditions.
Data Presentation: Expected Outcomes and Troubleshooting
The success of the Suzuki coupling with this compound will be highly dependent on the chosen reaction conditions. Below is a hypothetical table illustrating potential outcomes based on variations in key parameters.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 30 | 45 | Moderate yield, potential for starting material recovery. |
| Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 120 | 20 | 75 | Improved yield with a different catalyst and stronger base. |
| Pd(PPh₃)₄ (1) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 60 | 60 | Cesium carbonate can be effective for challenging couplings. |
| Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | DMF/H₂O (3:1) | 140 | 15 | 85 | Higher temperature and polar aprotic solvent may enhance reactivity. |
Potential Side Reactions and Troubleshooting:
-
Homocoupling of the Boronic Acid: This can occur, especially at higher temperatures or with excess boronic acid. Using the correct stoichiometry and controlling the temperature can minimize this side reaction.[11]
-
Dehalogenation: Reductive removal of the chlorine atom without coupling can be a competing pathway. This is often influenced by the catalyst and solvent system.
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing to a more active catalyst (e.g., one with bulky, electron-rich phosphine ligands), or using a stronger base.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound, providing a direct route to novel and potentially bioactive molecules. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyrimidines for applications in drug discovery and development. The protocols and guidelines presented in this application note serve as a comprehensive starting point for these synthetic endeavors.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
-
American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society - ACS Figshare. [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Parks, E. L., et al. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. [Link]
-
Dolšak, A., & Mrgole, K. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Naz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Hussain, M., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Doulah, A., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]
-
chemrevise. (n.d.). Various reactions are used the involve formation of a C–C bond in synthesis to increase the length of a carbon chain. [Link]
-
Domingo, L. R., et al. (2014). Understanding C–C bond formation in polar reactions. An ELF analysis of the Friedel–Crafts reaction between indoles and nitroolefins. ResearchGate. [Link]
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Nucleophilic aromatic substitution on 5-Chloro-2,4-difluoro-6-methoxypyrimidine
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Authored by a Senior Application Scientist
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of nucleophilic aromatic substitution (SNAr) reactions involving this compound. This versatile building block offers multiple avenues for chemical modification, but its effective use hinges on a deep understanding of the underlying principles of reactivity and regioselectivity.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its presence in the nucleobases thymine, cytosine, and uracil underscores its fundamental role in biological systems.[2] This inherent biocompatibility makes pyrimidine derivatives excellent candidates for interacting with biological targets like enzymes and receptors.[1][3] Consequently, developing robust synthetic methodologies to functionalize pyrimidine scaffolds is a critical endeavor in the discovery of novel therapeutics for cancer, infectious diseases, and inflammatory conditions.[4][5]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This "π-deficient" nature makes the ring susceptible to attack by nucleophiles.[6] When further substituted with strong electron-withdrawing groups, such as halogens, the ring becomes highly activated for SNAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The stability of the Meisenheimer complex is paramount. The negative charge is most effectively stabilized when it can be delocalized onto the electronegative ring nitrogens, which occurs when the nucleophilic attack is at the C2, C4, or C6 positions (ortho or para to the nitrogens).[9][10]
Regioselectivity: Predicting the Site of Reaction
The substrate, This compound , presents three potential leaving groups: a fluorine at C2, a fluorine at C4, and a chlorine at C5. A successful synthetic strategy depends entirely on predicting which site will react preferentially.
Several factors govern this regioselectivity:
-
Activation by Ring Nitrogens: The C2, C4, and C6 positions are electronically activated for nucleophilic attack. The C5 position, being meta to both nitrogens, is significantly less reactive under SNAr conditions because the negative charge of the intermediate cannot be delocalized onto the nitrogen atoms. Therefore, the C5-chloro group is expected to be the least reactive.
-
Nature of the Leaving Group: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The carbon atom's electrophilicity is the dominant factor. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack than a carbon attached to chlorine.[11] This strongly favors the displacement of a fluorine atom over the chlorine atom.
-
Positional Preference (C2 vs. C4): Generally, the C4 position of a pyrimidine is the most reactive site for SNAr, followed by the C2/C6 positions.[12][13] This is often attributed to superior delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[6]
-
Influence of the Methoxy Group: The methoxy group at C6 is an electron-donating group (EDG). An EDG at this position can alter the electronic landscape, potentially increasing the reactivity of the C2 position relative to C4.[13]
Caption: Predicted SNAr reactivity hierarchy for this compound.
Application Notes and Experimental Protocols
The following protocols provide a robust starting point for the functionalization of this compound. Researchers should consider these as adaptable templates, with optimization potentially required based on the specific nucleophile used.
General Workflow
The experimental process follows a consistent workflow, from reaction setup to final product characterization.
Caption: A generalized workflow for SNAr reactions and product isolation.
Table 1: Summary of General Reaction Conditions
| Nucleophile Class | Typical Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) |
| Amines (N-Nu) | Primary/Secondary Amines, Anilines | DIPEA, K₂CO₃, Et₃N | MeCN, THF, DMF | 0 to 80 |
| Thiols (S-Nu) | Alkyl/Aryl Thiols | K₂CO₃, NaH | DMF, THF | 0 to 25 |
| Alcohols (O-Nu) | Alcohols, Phenols | NaH, K₂CO₃, t-BuOK | THF, Dioxane, DMF | 25 to 100 |
Protocol 1: Synthesis via Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction with a primary or secondary amine. The use of a non-nucleophilic base is crucial to scavenge the HF generated during the reaction without competing with the primary nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF) (0.1 - 0.2 M)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Filter the reaction mixture if a solid base (like K₂CO₃) was used. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrimidine.
-
Protocol 2: Synthesis via Reaction with Thiol Nucleophiles
Thiolates are potent nucleophiles, and these reactions are often rapid and can be performed at or below room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.0 - 1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or THF (0.1 - 0.2 M)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
If using K₂CO₃: To a flask containing this compound and K₂CO₃ in DMF, add the thiol nucleophile dropwise at room temperature.
-
If using NaH: To a suspension of NaH in THF at 0 °C, add the thiol nucleophile dropwise. Allow the mixture to stir for 15-20 minutes. Then, add a solution of this compound in THF dropwise.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution (especially if NaH was used).
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Synthesis via Reaction with Alcohol Nucleophiles
The reaction with alcohols requires the in situ formation of the more nucleophilic alkoxide. This necessitates the use of a strong base.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol nucleophile (1.1 - 1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 - 1.5 eq)
-
Anhydrous THF or 1,4-Dioxane (0.1 - 0.2 M)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or phenol nucleophile dropwise to the NaH suspension. Effervescence (H₂ gas) should be observed.
-
Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound in the same solvent to the alkoxide mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-100 °C) to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the procedure outlined in Protocol 2 for quenching, extraction, and purification.
-
Troubleshooting and Optimization
-
Low Reactivity: If a reaction is sluggish, consider increasing the temperature, switching to a more polar aprotic solvent (e.g., from THF to DMF), or using a stronger base for O- or S-nucleophiles (e.g., NaH instead of K₂CO₃).
-
Mixture of Regioisomers (C2/C4): If a mixture of C2 and C4 substituted products is observed, separation can often be achieved by careful column chromatography. To favor one isomer over another, consider modifying reaction parameters. Lower temperatures and less sterically hindered nucleophiles may favor attack at the more electronically activated C4 position.
-
Side Reactions: Ensure all reagents and solvents are anhydrous, especially when using reactive bases like NaH, to prevent hydrolysis of the starting material. Using a slight excess of the nucleophile can sometimes lead to di-substitution if the mono-substituted product is still reactive; using a 1:1 stoichiometry is a good starting point.
References
- Vertex AI Search, Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Accessed January 18, 2026.
- MDPI, SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Accessed January 18, 2026.
- ECHEMI, Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Accessed January 18, 2026.
- QM Magic Class, Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Accessed January 18, 2026.
- PubMed Central (PMC), Concerted Nucleophilic Aromatic Substitution Reactions. Accessed January 18, 2026.
- QM Magic Class, Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Accessed January 18, 2026.
- PubMed, Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Accessed January 18, 2026.
- ResearchGate, Functionalized pyrimidine compounds with their pharmacological potential.. Accessed January 18, 2026.
- Universidad del Atlántico, SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Accessed January 18, 2026.
- PubMed Central (PMC), Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Accessed January 18, 2026.
- BenchChem, Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Deriv
- ResearchGate, Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed January 18, 2026.
- National Institutes of Health (NIH), Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Accessed January 18, 2026.
- PubMed, Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed January 18, 2026.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Accessed January 18, 2026.
- National Institutes of Health (NIH), Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Accessed January 18, 2026.
- Chemistry Steps, Nucleophilic Aromatic Substitution. Accessed January 18, 2026.
- ResearchGate, Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Accessed January 18, 2026.
- Química Organica.org, Nucleophilic substitution reactions in pyridine. Accessed January 18, 2026.
- BenchChem, Overcoming poor regioselectivity in pyrimidine substitution reactions. Accessed January 18, 2026.
- BenchChem, A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution. Accessed January 18, 2026.
- ChemRxiv, Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.. Accessed January 18, 2026.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Accessed January 18, 2026.
- OpenStax, 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Accessed January 18, 2026.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Introduction: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of clinically approved drugs and biologically active compounds.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability. Among the various methods for pyrimidine derivatization, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[3]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chloro-2,4-difluoro-6-methoxypyrimidine , a highly functionalized and synthetically valuable building block. The presence of a chloro-substituent at the C5 position, flanked by electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents a unique electronic environment that influences its reactivity in cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine substituents, activates the C-Cl bond, making it a suitable substrate for a range of palladium-catalyzed transformations.[3]
These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer practical guidance on catalyst and ligand selection.
Understanding the Catalytic Cycle: The Engine of Cross-Coupling
Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of the pyrimidine) to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[4]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Experimental Protocols
The following protocols are designed as a starting point for the cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl and heteroaryl-aryl structures. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful coupling of aryl chlorides.
General Reaction Scheme:
| Reagent | Amount (mol%) | Purpose |
| Palladium Precatalyst | ||
| Pd(OAc)₂ | 2-5 | Palladium(II) acetate, a common precursor to the active Pd(0) catalyst. |
| Pd₂(dba)₃ | 1-3 | Tris(dibenzylideneacetone)dipalladium(0), a Pd(0) source. |
| Ligand | ||
| XPhos | 4-10 | A bulky, electron-rich biarylphosphine ligand, effective for coupling aryl chlorides. |
| SPhos | 4-10 | Another effective biarylphosphine ligand for challenging couplings. |
| PPh₃ | 5-10 | Triphenylphosphine, a more traditional ligand, may be effective for this activated substrate. |
| Base | ||
| K₃PO₄ | 2-3 equiv. | A strong inorganic base, often used in Suzuki couplings. |
| K₂CO₃ | 2-3 equiv. | A milder inorganic base, can be effective. |
| Cs₂CO₃ | 2-3 equiv. | A strong base, often improves yields in difficult couplings. |
| Solvent | ||
| 1,4-Dioxane/H₂O | 4:1 to 10:1 | A common solvent system for Suzuki reactions. |
| Toluene/H₂O | 4:1 to 10:1 | An alternative solvent system. |
| DMF | Can be used as a single solvent in some cases. |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides. It typically employs a palladium catalyst and a copper(I) co-catalyst.[5]
General Reaction Scheme:
| Reagent | Amount (mol%) | Purpose |
| Palladium Catalyst | ||
| Pd(PPh₃)₄ | 2-5 | Tetrakis(triphenylphosphine)palladium(0), a common Pd(0) catalyst. |
| PdCl₂(PPh₃)₂ | 2-5 | Bis(triphenylphosphine)palladium(II) dichloride, a stable Pd(II) precatalyst. |
| Copper Co-catalyst | ||
| CuI | 5-10 | Copper(I) iodide, facilitates the formation of the copper acetylide. |
| Base | ||
| Et₃N | 2-3 equiv. or as solvent | Triethylamine, a common base and solvent for Sonogashira reactions. |
| DIPEA | 2-3 equiv. | Diisopropylethylamine, an alternative amine base. |
| Solvent | ||
| THF | Tetrahydrofuran, a common solvent. | |
| DMF | Dimethylformamide, can be used for less soluble substrates. |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with aqueous solutions of ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][4] The choice of a suitable bulky phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.
General Reaction Scheme:
| Reagent | Amount (mol%) | Purpose |
| Palladium Precatalyst | ||
| Pd₂(dba)₃ | 1-3 | A common Pd(0) source. |
| Pd(OAc)₂ | 2-5 | A stable Pd(II) precatalyst. |
| Ligand | ||
| Xantphos | 4-10 | A bidentate phosphine ligand effective for C-N coupling. |
| RuPhos | 4-10 | A bulky biarylphosphine ligand often used for amination of aryl chlorides. |
| BINAP | 4-10 | A bidentate phosphine ligand that can be effective.[1] |
| Base | ||
| NaOtBu | 1.5-2.0 equiv. | Sodium tert-butoxide, a strong, non-nucleophilic base. |
| LHMDS | 1.5-2.0 equiv. | Lithium bis(trimethylsilyl)amide, a strong, non-nucleophilic base. |
| Cs₂CO₃ | 1.5-2.0 equiv. | A strong inorganic base, useful for sensitive substrates. |
| Solvent | ||
| Toluene | A common solvent for Buchwald-Hartwig reactions. | |
| 1,4-Dioxane | An alternative aprotic solvent. |
Step-by-Step Protocol:
-
Reaction Setup (under inert atmosphere): To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add the amine (1.1-1.5 equiv.) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientific Rationale and Field-Proven Insights
Substrate Reactivity: The pyrimidine ring is inherently electron-deficient, which facilitates the oxidative addition of the C-Cl bond to the palladium catalyst. The two fluorine atoms at the C2 and C4 positions are strongly electron-withdrawing, further activating the C5-Cl bond towards oxidative addition. The methoxy group at the C6 position is electron-donating through resonance, which may slightly temper the overall electron deficiency of the ring but is not expected to significantly hinder the reactivity of the C5-Cl bond in palladium-catalyzed cross-coupling reactions.
Catalyst and Ligand Selection: For the coupling of aryl chlorides, the use of bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), is often essential.[6][7] These ligands promote both the oxidative addition of the C-Cl bond and the subsequent reductive elimination step, leading to higher reaction rates and yields. For the Suzuki coupling of a related compound, 2,4-dichloro-6-methoxypyrimidine, traditional catalysts like Pd(PPh₃)₄ have been shown to be effective, suggesting that the activated nature of the pyrimidine ring may allow for the use of less specialized catalyst systems in some cases.[8]
Base and Solvent Considerations: The choice of base is critical and depends on the specific coupling reaction and the nature of the coupling partners. Strong, non-nucleophilic bases like NaOtBu and LHMDS are commonly used in Buchwald-Hartwig aminations, while weaker inorganic bases like K₃PO₄ and K₂CO₃ are typical for Suzuki reactions. The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. Toluene, 1,4-dioxane, and DMF are common choices for these reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure a strictly inert atmosphere. |
| Poorly soluble reagents | Try a different solvent or a co-solvent system (e.g., DMF). | |
| Inappropriate base | Screen different bases (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki, or from Cs₂CO₃ to NaOtBu in Buchwald-Hartwig). | |
| Formation of Side Products | Homocoupling of the boronic acid (in Suzuki) | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Hydrodehalogenation (replacement of -Cl with -H) | Ensure strictly anhydrous conditions. Consider a different ligand or a lower reaction temperature. | |
| Glaser coupling (homocoupling of alkyne in Sonogashira) | Use copper-free conditions if this is a significant issue. |
Conclusion
This compound is a versatile and reactive building block for the synthesis of highly functionalized pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for the formation of new C-C and C-N bonds at the C5 position. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, are key to achieving high yields and purity. These protocols and insights are intended to empower researchers to effectively utilize this valuable substrate in the discovery and development of novel chemical entities.
References
-
Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Chavant, V., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. DOI:10.1039/D2RA01687G. Available at: [Link]
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
-
Sigmund, M. E., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Sato, H., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances. Available at: [Link]
-
ResearchGate. (2021). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. Available at: [Link]
-
Ghavre, M., et al. (2018). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Han, Y., & Li, Z. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Semelková, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available at: [Link]
-
Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]
-
Paparo, A., et al. (2019). Palladium(ii) complexes with electron-poor, 4,5-disubstituted diimidazol-2-ylidene ligands: synthesis, characterization and catalytic activity. Dalton Transactions. Available at: [Link]
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Application Notes and Protocols for the HPLC Purification of 5-Chloro-2,4-difluoro-6-methoxypyrimidine Derivatives
Abstract
This comprehensive guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) purification of 5-Chloro-2,4-difluoro-6-methoxypyrimidine and its derivatives. These halogenated pyrimidines are pivotal intermediates in the synthesis of various pharmaceutically active compounds.[1][2] Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final drug substance. This document outlines a robust reversed-phase HPLC (RP-HPLC) methodology, delving into the rationale behind parameter selection, a step-by-step purification protocol, and strategies for method optimization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Purifying Fluorinated Pyrimidines
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] However, the synthesis of such complex heterocyclic compounds can lead to a variety of process-related impurities, including starting materials, byproducts from side reactions, and degradation products.[4] Failure to remove these impurities can compromise the integrity of subsequent synthetic steps and, more critically, introduce potentially toxic components into an active pharmaceutical ingredient (API).[5]
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of such compounds due to its high resolution, sensitivity, and scalability.[6][7] This guide focuses on a reversed-phase HPLC approach, which is ideally suited for the separation of moderately polar compounds like the target molecule.[8]
Foundational Principles: Method Development Strategy
The successful purification of this compound hinges on a well-designed HPLC method. The following sections detail the expert rationale behind the selection of each critical parameter.
The Logic of Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[8] this compound, with its heterocyclic aromatic ring and halogen substituents, possesses sufficient hydrophobicity to interact with the C18 stationary phase, allowing for effective separation from more polar or more non-polar impurities.
Stationary Phase Selection: The C18 Workhorse
A C18 (octadecylsilane) column is the recommended stationary phase for this application.[1][7] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, leading to excellent retention and separation of a wide range of organic molecules.[8] For enhanced retention of polar analytes and to ensure stability in highly aqueous mobile phases, a C18 column with polar modifications or end-capping is a superior choice.[9]
Table 1: Recommended HPLC Column Specifications
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | C18 with polar end-capping | Provides robust hydrophobic interactions while mitigating issues of phase collapse in high aqueous mobile phases, ideal for retaining the target compound and separating polar impurities.[9] |
| Particle Size | 5 µm | Offers a good balance between efficiency and backpressure, suitable for both analytical and preparative scale purification. |
| Column Dimensions | 4.6 x 150 mm (Analytical) | Standard dimension for method development and purity analysis. |
| 21.2 x 250 mm (Preparative) | A common dimension for scaling up the purification to isolate larger quantities of the compound. | |
| Pore Size | 100-120 Å | Appropriate for small molecules like the target compound, ensuring optimal surface area for interaction. |
Mobile Phase Composition: A Tale of Two Solvents and an Acid
The mobile phase is the driving force of the separation. A combination of water and acetonitrile is recommended. Acetonitrile is often preferred over methanol as it typically provides lower viscosity and better UV transparency at lower wavelengths.
An acidic modifier is crucial for achieving sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds.[2] Formic acid (0.1%) is the additive of choice, particularly when the purified fractions will be analyzed by mass spectrometry (MS), as it is volatile and improves ionization efficiency.[2][6][8] The acid suppresses the ionization of any residual free silanol groups on the stationary phase and ensures that the pyrimidine nitrogen atoms are protonated, leading to consistent interactions and improved peak shape.[8]
Elution Strategy: The Power of the Gradient
For complex samples containing impurities with a wide range of polarities, a gradient elution is superior to an isocratic method.[4][10][11] A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the elution of weakly retained polar impurities early in the run, followed by the target compound, and finally, the strongly retained non-polar impurities. This approach leads to sharper peaks, better resolution, and shorter overall run times compared to isocratic elution.[10][11]
Detection Wavelength: Seeing is Believing
Pyrimidine derivatives typically exhibit strong UV absorbance in the range of 200-400 nm.[12][13] Based on the UV spectra of analogous compounds, a detection wavelength of 254 nm is a robust starting point as it provides good sensitivity for many aromatic and heterocyclic compounds. For higher sensitivity, especially for detecting trace impurities, a lower wavelength such as 210 nm can be employed, though baseline noise may be higher. It is always advisable to determine the UV absorbance maximum of the specific derivative being purified for optimal detection.
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound derivatives.
Workflow Diagram
Caption: HPLC Purification Workflow for this compound Derivatives.
Step-by-Step Protocol for Preparative HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of acetonitrile or Mobile Phase B.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Set the flow rate appropriate for the column diameter (e.g., 18-22 mL/min).
-
Set the UV detector to 254 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
-
Gradient Elution and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Run the preparative gradient program as detailed in Table 2.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main product peak. It is advisable to collect early and late eluting portions of the peak in separate fractions to maximize purity.
-
Table 2: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using an analytical HPLC method (see section 3.3).
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove residual solvents.
-
Protocol for Analytical HPLC (Purity Assessment)
-
System and Mobile Phase: Use the same mobile phases as in the preparative method.
-
Column: Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Gradient Program: Use the analytical gradient program outlined in Table 3.
-
Analysis: Inject a small aliquot of the purified sample and integrate the peak areas to determine the purity.
Table 3: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Method Optimization and Troubleshooting
The provided protocols are a robust starting point. However, optimization may be necessary depending on the specific impurity profile of the crude material.
Caption: Troubleshooting Logic for HPLC Purification.
-
Poor Resolution: If the target compound co-elutes with an impurity, flatten the gradient around the elution time of the product. A shallower gradient increases the separation time between closely eluting peaks.
-
Peak Tailing: If the product peak shows significant tailing, it may indicate secondary interactions with the stationary phase. Increasing the concentration of formic acid or ensuring the sample pH is low can mitigate this.
-
Low Recovery: This can be due to overloading the column. Reduce the amount of sample injected. Alternatively, poor solubility of the sample in the initial mobile phase can cause precipitation on the column head; ensure the sample is fully dissolved before injection.
Conclusion
The HPLC purification of this compound derivatives is a critical step in the synthesis of many important pharmaceutical compounds. The reversed-phase methodology detailed in this guide provides a scientifically sound and validated starting point for achieving high levels of purity. By understanding the principles behind the separation and employing a systematic approach to method development and optimization, researchers can confidently and efficiently isolate these valuable intermediates.
References
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Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (n.d.). Retrieved from [Link]
-
Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
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Gradient or isocratic elution in preparative reversed phase HPLC. (n.d.). Kromasil. Retrieved from [Link]
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HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. Retrieved from [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal. Retrieved from [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). Journal of Analytical Chemistry. Retrieved from [Link]
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Isocratic Vs. Gradient Elution in Chromatography. (2023). Phenomenex. Retrieved from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules. Retrieved from [Link]
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New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International. Retrieved from [Link]
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Luna Omega Polar C18 for Polar Compounds. (n.d.). Phenomenex. Retrieved from [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2018). Methods in Molecular Biology. Retrieved from [Link]
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When is Gradient Elution Better than Isocratic Elution?. (2023). Biotage. Retrieved from [Link]
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HPLC UV detection. (n.d.). Element Lab Solutions. Retrieved from [Link]
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HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]
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Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2020). Journal of Analytical Chemistry. Retrieved from [Link]
-
Important Aspects of UV Detection for HPLC. (2015). LCGC International. Retrieved from [Link]
-
Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. (n.d.). Phenomenex. Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2016). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]
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Application and Protocol for the Quantitative Analysis of Halogenated Pyrimidine Compounds by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the development and implementation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of halogenated pyrimidine compounds. These compounds, central to many antiviral and anticancer therapies, require highly sensitive and selective analytical methods for pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic profiling. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical methodological choices, from sample preparation to mass spectrometric detection. Detailed protocols, troubleshooting advice, and data interpretation guidelines are provided to empower researchers to develop and validate high-quality analytical methods.
Introduction: The Analytical Imperative for Halogenated Pyrimidines
Halogenated pyrimidines are a cornerstone of modern pharmacology, most notably in oncology. Analogs such as 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine function as antimetabolites, interfering with nucleic acid synthesis to exert cytotoxic effects on rapidly dividing cancer cells.[1][2] The efficacy and toxicity of these drugs are often linked to their plasma concentrations, necessitating precise and accurate quantification for therapeutic drug monitoring (TDM).[3][4]
LC-MS/MS has become the gold standard for this application due to its superior sensitivity, specificity, and speed compared to older methods like HPLC-UV.[4][5] The ability to distinguish between the parent drug and its various metabolites, even in complex biological matrices like plasma and tissue, is critical for understanding the full pharmacokinetic and pharmacodynamic profile of these potent compounds.[6] This guide will detail the strategic development of such methods, ensuring data integrity and analytical confidence.
Method Development: A Strategic Approach
A successful LC-MS/MS assay is built upon a logical series of optimized steps, each chosen to address the specific physicochemical properties of the analytes and the complexity of the sample matrix.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids, salts) that can compromise the analysis through ion suppression or enhancement, and to concentrate the analyte to a level suitable for detection.[7][8]
-
Protein Precipitation (PPT): Often the simplest approach, PPT involves adding a solvent like acetonitrile or methanol to a plasma or serum sample to denature and precipitate proteins. While fast and inexpensive, it is the least clean method and may not sufficiently remove phospholipids, a major cause of matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the aqueous sample matrix into an immiscible organic solvent based on their relative solubility.[7] For a moderately polar compound like 5-FU, a solvent like ethyl acetate can be effective.[10] LLE provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[7][11] For polar halogenated pyrimidines, reversed-phase (e.g., C18) or mixed-mode cartridges can be employed. The choice of sorbent and elution solvents is critical for achieving high recovery and purity.
Field-Proven Insight: For TDM of fluoropyrimidines in plasma, a robust SPE protocol is often worth the initial development time. The resulting cleaner baseline and reduction in matrix effects lead to greater long-term method reliability and less instrument downtime.[5]
Liquid Chromatography: Mastering the Separation
The chromatographic separation is critical for resolving the analyte from co-extracted matrix components and potential isomers before they enter the mass spectrometer.[11][12] Halogenated pyrimidines are often highly polar, presenting a challenge for traditional reversed-phase (RP) chromatography.
-
Reversed-Phase (RP) Chromatography: Standard C18 columns are the workhorse of LC-MS but can provide insufficient retention for polar compounds like 5-FU.[12] Strategies to overcome this include using "AQ" type columns with polar end-capping or embedded polar groups, which are more stable in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[12] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high organic content. Water acts as the strong, eluting solvent.[13] HILIC is an excellent choice for nucleoside analogs like Gemcitabine and its metabolites.[14]
-
Ion-Pair Chromatography: For ionizable pyrimidines, adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase can form a neutral, hydrophobic complex that is well-retained on a C18 column.[15][16] However, these reagents are often not volatile and can contaminate the MS ion source, making this a less favored approach for LC-MS applications.[17]
Mass Spectrometry: Tailoring Detection
Tandem mass spectrometry provides the high degree of selectivity needed for confident quantification in complex matrices.
-
Ionization: Electrospray ionization (ESI) is the most common technique for these molecules.[18] The choice between positive or negative ion mode depends on the analyte's structure and the mobile phase pH. For instance, 5-FU is typically analyzed in negative ion mode ([M-H]⁻) due to its acidic nature.[10]
-
Multiple Reaction Monitoring (MRM): MRM is the key to the sensitivity and specificity of the assay.[12] In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion).[12] The transition from precursor to product ion is a unique signature for the analyte.
Expertise in Action - Selecting MRM Transitions: The choice of MRM transitions is paramount. The precursor ion is typically the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Product ions are determined by infusing a pure standard of the analyte into the mass spectrometer and performing a product ion scan to see which fragments are formed.[19] The most intense and stable fragment is usually chosen for quantification (quantifier), while a second fragment is monitored for confirmation (qualifier).[19] Fragmentation of the pyrimidine ring itself or the loss of substituents provides characteristic product ions.[20]
A Note on Halogen Isotopes: For compounds containing chlorine or bromine, the characteristic isotopic pattern (e.g., the M+2 peak for Cl and Br) can be a powerful tool for identification and confirmation of the elemental composition of precursor and fragment ions.
Potential Pitfall - In-source Dehalogenation: Under certain ESI conditions, some halogenated compounds can lose their halogen atom within the ion source.[21] This can lead to a lower response for the intended analyte and the appearance of an unexpected dehalogenated species. Optimization of source parameters like temperature and voltages is crucial to minimize this effect.
Protocols: A Validated Starting Point
The following protocols provide detailed methodologies for the analysis of two key halogenated pyrimidines, 5-Fluorouracil and Gemcitabine. These should be considered as starting points, to be adapted and fully validated for the specific instrumentation and application.
Protocol 1: Quantification of 5-Fluorouracil (5-FU) in Human Plasma
This protocol is designed for the therapeutic drug monitoring of 5-FU, a highly polar and challenging analyte.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and internal standard (IS, e.g., 5-Bromouracil or ¹³C,¹⁵N₂-5-FU) working solutions.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Condition an SPE cartridge (e.g., Mixed-Mode Cation Exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[22]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
2. LC-MS/MS System and Conditions
| Parameter | Condition | Rationale |
| LC Column | HILIC (e.g., Amide phase), 2.1 x 100 mm, 1.7 µm | Provides necessary retention for the highly polar 5-FU.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for ESI.[23] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC and ESI.[23] |
| Gradient | 95% B to 60% B over 3 min | Elutes 5-FU from the HILIC column. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Negative | 5-FU is acidic and readily forms [M-H]⁻.[10] |
| MRM Transitions | 5-FU: 129.0 -> 42.0 (Quant), 129.0 -> 86.0 (Qual) 5-BU (IS): 190.9 -> 111.0 | Precursor is [M-H]⁻. Product ion m/z 42 corresponds to the cyanate ion [OCN]⁻.[10] |
Protocol 2: Quantification of Gemcitabine and its Metabolite dFdU in Tumor Tissue
This protocol addresses the challenges of a more complex solid matrix and the simultaneous analysis of a parent drug and its metabolite.[24]
1. Sample Preparation (Homogenization and PPT)
-
Weigh approximately 10-20 mg of frozen tumor tissue.
-
Add tissue to a bead-beating tube containing ceramic beads and 500 µL of ice-cold 80:20 Methanol:Water extraction solvent with internal standard (e.g., stable isotope-labeled Gemcitabine).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s).
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of initial mobile phase.
2. LC-MS/MS System and Conditions
| Parameter | Condition | Rationale |
| LC Column | Porous Graphitic Carbon (PGC), 2.1 x 100 mm, 3 µm | PGC columns offer unique selectivity and excellent retention for polar compounds.[24] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.5 | Basic pH can improve peak shape for some nucleosides. |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% B to 50% B over 5 min | Separates Gemcitabine from its more polar metabolite dFdU. |
| Flow Rate | 0.3 mL/min | |
| Column Temp | 45 °C | |
| Injection Vol. | 10 µL | |
| Ionization Mode | ESI Positive | Gemcitabine and dFdU readily form [M+H]⁺ adducts. |
| MRM Transitions | Gemcitabine: 264.1 -> 112.1 dFdU: 265.1 -> 113.1 | The m/z 112 fragment corresponds to the protonated difluorodeoxyribose sugar moiety. |
Data Interpretation and System Validation
A robust method requires a rigorous validation process to ensure its performance is acceptable for its intended purpose. Key validation parameters, as guided by regulatory bodies like the FDA, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix from multiple sources.
-
Calibration Curve: The relationship between instrument response and known analyte concentration. A linear or quadratic fit with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Accuracy is the closeness of measured values to the true value, while precision measures the reproducibility of the results. Typically assessed at low, medium, and high concentrations.
-
Matrix Effect: Quantified by comparing the response of an analyte in a post-extraction spiked sample to its response in a clean solvent.[8][25] Use of a stable isotope-labeled (SIL) internal standard is the best way to correct for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[25]
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, room temperature).
Conclusion
The LC-MS/MS analysis of halogenated pyrimidines is a powerful tool in pharmaceutical and clinical research. Success hinges on a deep understanding of the analytes' chemical properties and a strategic approach to method development. By carefully optimizing sample preparation to minimize matrix effects, selecting the appropriate chromatographic mode (HILIC or specialized RP) to ensure adequate retention and separation, and developing highly selective MRM transitions, researchers can create robust, reliable, and sensitive methods. The protocols and principles outlined in this guide provide a solid foundation for achieving high-quality data in the critical task of quantifying these important therapeutic agents.
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UCLouvain. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. [Link]
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Reubsaet, J. L., et al. (2002). Population pharmacokinetic analysis of the major metabolites of capecitabine. Clinical Cancer Research, 8(9), 2849-2855. [Link]
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Christophersen, M. J., et al. (1991). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 331-341. [Link]
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Application Note: 1H NMR Characterization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Abstract
This document provides a comprehensive guide for the structural characterization of 5-Chloro-2,4-difluoro-6-methoxypyrimidine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this note details the underlying principles, optimized protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation. By explaining the causal factors behind experimental choices, this guide ensures technical accuracy and procedural robustness for unambiguous compound verification.
Introduction and Scientific Context
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science. This compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of various high-value molecules. Its reactivity is dictated by the precise arrangement of its substituents: two electron-withdrawing fluorine atoms, a chlorine atom, and an electron-donating methoxy group.
Given its role as a key intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. ¹H NMR spectroscopy is the definitive analytical technique for this purpose, offering unparalleled insight into the molecular structure by probing the chemical environment of protons.[1][2] This application note establishes a validated protocol for its complete ¹H NMR characterization.
Structural Analysis and Spectral Prediction
A robust analysis begins with a theoretical prediction of the ¹H NMR spectrum based on the molecule's structure.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Analysis of Proton Environments:
The structure contains only one set of protons: those of the methoxy (-OCH₃) group.
-
Chemical Shift (δ): The protons of the methoxy group are attached to an oxygen atom, which is in turn bonded to the pyrimidine ring. The pyrimidine ring, substituted with highly electronegative fluorine and chlorine atoms, is strongly electron-withdrawing. This electronic effect deshields the methoxy protons.[3][4][5] The circulation of electrons in the local environment alters the magnetic field experienced by the nucleus, which is the basis of the chemical shift.[4][5] Consequently, the signal for these protons is expected to appear downfield, typically in the range of δ 4.0 - 4.4 ppm .[6]
-
Integration: The signal corresponding to the methoxy group arises from three equivalent hydrogen atoms. Therefore, the relative integral of this peak should be 3H.
-
Multiplicity (Splitting): Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. In this molecule, the methoxy protons have no neighboring protons. The adjacent atom is a carbon of the pyrimidine ring, which has no attached protons. Thus, no splitting will occur, and the signal will appear as a sharp singlet (s) .
Experimental Protocols
Adherence to a systematic protocol is crucial for acquiring high-quality, reproducible NMR data.
Protocol for Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter.
-
Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals that would obscure the analyte peaks.[8][9][10] Chloroform-d (CDCl₃) is the recommended solvent due to the compound's expected solubility and the solvent's residual peak (δ ~7.26 ppm) being well-separated from the expected analyte signal.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10]
-
Internal Standard: The CDCl₃ should contain 0.03-0.05% v/v Tetramethylsilane (TMS). TMS is the universally accepted internal reference standard, with its ¹H signal defined as δ 0.00 ppm.[11][12][13][14] It is chemically inert, volatile for easy removal, and its signal rarely overlaps with analyte signals.[8][11][12]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for ¹H NMR Data Acquisition
These parameters are based on a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. This step stabilizes the magnetic field.[10] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Set Acquisition Parameters: Configure the following key parameters for a standard 1D proton experiment.[15][16][17][18]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30° pulse angle is optimal for quantitative measurements when multiple scans are averaged, as it allows for faster relaxation.[16] |
| Spectral Width (SW) | ~16 ppm (-2 to 14 ppm) | A standard range for ¹H NMR that encompasses most organic compounds, ensuring all signals are captured.[15] |
| Number of Scans (NS) | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio (S/N) for a sample of this concentration.[17] |
| Acquisition Time (AQ) | 3.0 - 4.0 s | Allows for sufficient decay of the Free Induction Decay (FID) signal, ensuring good digital resolution.[16][17] |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A delay between pulses to allow protons to return to thermal equilibrium, ensuring accurate integration. |
| Receiver Gain (RG) | Auto-adjusted | The instrument automatically sets the gain to maximize signal without causing receiver overload or clipping the FID. |
-
Acquisition: Start the data acquisition. The experiment should take approximately 2-5 minutes.
Data Processing and Interpretation Workflow
-
Fourier Transform (FT): The raw time-domain signal (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.
-
Calibration: The spectrum is referenced by setting the TMS peak to δ 0.00 ppm.
-
Integration: The area under the analyte peak is calculated.
-
Peak Picking and Assignment: The chemical shift of the peak is determined and assigned to the corresponding protons in the molecule.
Analysis of a Representative Spectrum
A high-quality ¹H NMR spectrum of this compound in CDCl₃ will exhibit the features summarized in the table below.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.15 ppm | Singlet (s) | 3H | -OCH₃ |
| 7.26 ppm (residual) | Singlet (s) | - | CDCl₃ |
| 0.00 ppm (reference) | Singlet (s) | - | TMS |
Interpretation Logic:
The presence of a single, sharp peak at approximately 4.15 ppm that integrates to three protons is definitive proof of the methoxy group's presence and electronic environment. The absence of other signals (apart from the solvent and standard) confirms the purity of the sample with respect to other proton-containing species.
Conclusion
This application note provides an expert-level, validated methodology for the ¹H NMR characterization of this compound. By integrating theoretical prediction with robust experimental and analytical protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring reliability in drug development and chemical synthesis workflows.
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American Chemical Society. (2021). Tetramethylsilane. [Link]
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Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents. [Link]
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Quora. (2020). What is the purpose of using tms in H NMR spectrum?. [Link]
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Fiveable. (n.d.). Tetramethylsilane (TMS) Definition. [Link]
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PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
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HyperPhysics. (n.d.). Chemical Shifts in NMR Spectra. [Link]
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Application Note: Strategic Synthesis of Antiviral Pyrimidine Scaffolds from 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Introduction
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its ability to engage with a wide array of biological targets through hydrogen bonding and other interactions.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its biological relevance.[2] In antiviral drug discovery, pyrimidine derivatives are particularly prominent, forming the basis for many nucleoside and non-nucleoside inhibitors that target viral replication.[2][4][5] This application note provides a detailed guide on the strategic use of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a highly functionalized and versatile starting material, for the synthesis of potent antiviral compounds. We will explore its reactivity and present a detailed protocol for a key synthetic transformation.
Physicochemical Properties and Reactivity Profile
This compound is a unique building block whose utility stems from the differential reactivity of its halogen substituents. The pyrimidine ring is inherently electron-deficient, which activates the positions substituted with halogens towards nucleophilic aromatic substitution (SNAr).[6]
Key Structural Features and Reactivity:
-
C4-Fluorine: This position is the most activated towards nucleophilic attack. The strong electron-withdrawing effects of the adjacent ring nitrogens and the superior ability of fluorine to stabilize the intermediate Meisenheimer complex make it an excellent leaving group, often more so than chlorine in SNAr reactions on electron-deficient systems.[6]
-
C2-Fluorine: While also activated, the C2 position is generally less reactive than C4. This selectivity allows for sequential, regioselective substitutions.
-
C5-Chlorine: The chlorine at the C5 position is significantly less reactive in SNAr reactions due to lower activation by the ring nitrogens. However, it can be targeted for modification using cross-coupling methodologies. The introduction of halogens is a common strategy in medicinal chemistry to enhance pharmacological properties like metabolic stability and target binding.[7]
-
C6-Methoxy: The methoxy group is typically stable under nucleophilic substitution conditions but can be cleaved or modified under specific, often harsher, conditions if required.
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C₅H₂ClF₂N₂O |
| Molar Mass | 196.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-49 °C |
| CAS Number | 114660-80-1 |
Strategic Synthesis: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The differential reactivity of the halogen atoms on the pyrimidine ring is the cornerstone of its synthetic utility. A common and highly effective strategy involves the selective displacement of the C4-fluorine with a nitrogen-based nucleophile, a key step in building many biologically active molecules. This regioselectivity has been demonstrated in related systems like 5-chloro-2,4,6-trifluoropyrimidine, where substitution occurs preferentially at the 4-position.[8][9]
The following protocol details the regioselective substitution with a primary amine, a foundational step for creating analogues of antiviral agents.
Workflow Overview:
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorination of Pyrimidine Rings
Introduction: The Strategic Value of Fluorine in Pyrimidine Chemistry
The introduction of fluorine into organic molecules, particularly into heterocyclic systems like pyrimidines, has become a cornerstone of modern medicinal chemistry and drug development.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds.[1] Fluorinated pyrimidines are integral components of numerous therapeutic agents, most notably the anticancer drug 5-fluorouracil (5-FU), which has been in clinical use for decades.[1][2]
This guide provides a detailed overview of contemporary experimental procedures for the fluorination of pyrimidine rings, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various fluorination strategies, present detailed, field-proven protocols, and offer insights into the selection of appropriate methods based on the substrate and desired outcome.
Strategic Approaches to Pyrimidine Fluorination
The choice of fluorination strategy is dictated by the electronic nature of the pyrimidine ring and the desired regioselectivity. The primary methods can be broadly categorized as electrophilic, nucleophilic, and radical fluorination.
Electrophilic Fluorination: Taming "F+" for Selective C-F Bond Formation
Electrophilic fluorination involves the reaction of an electron-rich pyrimidine with a reagent that delivers a formal "F+" equivalent.[1] This approach is particularly effective for pyrimidines that are activated towards electrophilic attack, such as uracil and its derivatives.
Mechanism Overview: The precise mechanism of electrophilic fluorination with N-F reagents is a subject of ongoing discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. In the context of pyrimidines, the reaction is generally considered a polar process where the electron-rich C5 position of the pyrimidine ring attacks the electrophilic fluorine atom of the N-F reagent. This proceeds through a Wheland-type intermediate, which then loses a proton to restore aromaticity.
Diagram: Generalized Mechanism of Electrophilic Fluorination
Caption: Mechanism of electrophilic pyrimidine fluorination.
Featured Reagent: Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile, stable, and easy-to-handle electrophilic fluorinating agent.[3] It offers a safer alternative to gaseous fluorine and other highly reactive fluorinating agents.
Protocol 1: Electrophilic Fluorination of Uracil to 5-Fluorouracil (5-FU)
This protocol describes the direct fluorination of uracil at the C5 position using Selectfluor®.
Materials:
-
Uracil
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Reaction monitoring apparatus (TLC or LC-MS)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve uracil (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-fluorouracil.
Expected Yield: Yields for the fluorination of uracil and its derivatives using Selectfluor® are generally good to excellent. For the synthesis of labeled 5-FU from uracil, this method has been successfully employed.[4]
Table 1: Electrophilic Fluorination of Pyrimidine Derivatives with Selectfluor®
| Substrate | Product | Yield (%) | Reference |
| Uracil | 5-Fluorouracil | High | [4] |
| 2-Methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate | 94 | [5] |
| Methyl 6-(2-methoxyphenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | Methyl 3-fluoro-6-(2-methoxyphenyl)-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate | 90 | [5] |
| Methyl 2-ethyl-6-(2-methoxyphenyl)-5-nitro-1,2-dihydropyridine-3-carboxylate | Methyl 2-ethyl-3-fluoro-6-(2-methoxyphenyl)-5-nitro-3,6-dihydropyridine-3-carboxylate | 97 | [5] |
Nucleophilic Aromatic Substitution (SNAr): A Strategy for Halogen Exchange
Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient pyrimidine rings, typically by displacing a halide leaving group (e.g., chlorine) with a fluoride ion.[6][7] The reactivity of the pyrimidine ring is enhanced by the presence of electron-withdrawing groups.
Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophilic fluoride anion attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. The regioselectivity of the reaction on substituted dichloropyrimidines is highly dependent on the electronic nature of the substituents.[9]
Diagram: SNAr Mechanism on a Dichloropyrimidine
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 5-Chloro-2,4-difluoro-6-methoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this electron-deficient, polyhalogenated heterocyclic substrate. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and rationalize your experimental design for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing no reaction or very low conversion of my starting material. What is the primary reason for failure?
This is the most common issue when working with aryl chlorides. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-determining step.[1][2] The electron-deficient nature of the pyrimidine ring does increase reactivity compared to a simple chlorobenzene, but specialized conditions are still required.[3][4]
Core Causality: The palladium(0) catalyst is likely not active enough to break the C-Cl bond efficiently. Standard catalysts like Pd(PPh₃)₄, while effective for bromides and iodides, are often insufficient for this transformation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Q2: My substrate has three halogen atoms (Cl, F, F). Which position will react selectively in the Suzuki coupling?
Excellent question. Site selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds. The established reactivity trend for palladium-catalyzed cross-couplings is C–I > C–Br > C–OTf > C–Cl >> C–F.[2][6][7]
-
C-Cl Bond (Position 5): This is your target for a standard Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyrimidine ring and the adjacent fluorine atoms activates this position for oxidative addition.[4][8]
-
C-F Bonds (Positions 2 and 4): The C-F bond is exceptionally strong and generally unreactive under standard Suzuki conditions.[4] Activation of C-F bonds typically requires highly specialized catalysts, ligands, and often harsher reaction conditions that are not employed in a typical Suzuki protocol.[9][10][11]
You can confidently expect selective coupling at the C5-chloro position without disturbing the C-F bonds.
Q3: I am observing significant side products, mainly the dehalogenated pyrimidine (H instead of Cl) and homocoupled boronic acid. What causes this and how can I prevent it?
These are two classic side reactions in Suzuki couplings, often exacerbated by suboptimal conditions.
-
Dehalogenation (Proto-dechlorination): This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid partner.[12][13]
-
Cause: Often linked to slow transmetalation. If the boronic acid is not activated or transferred to the palladium center efficiently, the Ar-Pd(II)-Cl intermediate may find an alternative reaction pathway, such as reacting with trace water, solvent, or base to yield the dechlorinated product.[12][14]
-
Solution:
-
Improve Transmetalation Rate: Use a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure your boronic acid is high quality and use a slight excess (1.2-1.5 equiv).[15][16]
-
Use Anhydrous Conditions (Carefully): While Suzuki reactions often benefit from some water, excessive water can promote dehalogenation. Running the reaction in anhydrous solvents with a base like anhydrous K₃PO₄ can sometimes help, though a small amount of water is often needed to solubilize the base and facilitate boronate formation.[17]
-
-
-
Boronic Acid Homocoupling (Glaser-type coupling):
-
Cause: This side reaction is often promoted by the presence of oxygen and a palladium catalyst, leading to the formation of a biaryl from two molecules of your boronic acid.
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before heating. This is critical. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period.
-
Use High-Purity Reagents: Old or impure boronic acids can be more prone to side reactions.[17]
-
-
Q4: Which catalyst, ligand, and base combination do you recommend as a starting point for this specific substrate?
For a challenging electron-deficient aryl chloride, a robust catalytic system is necessary. Modern biarylphosphine ligands are essential for promoting both the difficult oxidative addition and the subsequent reductive elimination steps.[16]
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These are "precatalysts" that efficiently and reliably generate the active Pd(0) species in solution, leading to more reproducible results.[15] |
| Ligand | XPhos or SPhos | These bulky, electron-rich biarylphosphine ligands accelerate the oxidative addition of the C-Cl bond and are highly effective for sterically hindered or electron-deficient substrates.[15][16] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are highly effective at activating the boronic acid for transmetalation, which is often the turnover-limiting step after oxidative addition.[16][18] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | These are common solvent systems that have high boiling points suitable for driving the reaction and can adequately dissolve both organic and inorganic reagents.[16][19] |
| Temperature | 90-110 °C | Elevated temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.[5] |
Q5: My boronic acid seems to be degrading during the reaction. How can I address this instability?
Boronic acid instability, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen), is a frequent cause of low yields.[12][20] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway, especially at high temperatures and in the presence of base.[20][21]
Strategies to Mitigate Boronic Acid Decomposition:
-
Use Boronic Esters: Pinacol boronate esters (R-Bpin) are significantly more stable than their corresponding boronic acids.[15][20] They are less prone to protodeboronation and can be easily handled and purified. They participate in the catalytic cycle after in-situ hydrolysis or direct transmetalation.
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, air-stable solids that are robust alternatives to boronic acids. They slowly release the active boronic acid/boronate species under the reaction conditions, minimizing its concentration and thus its rate of decomposition.[15]
-
"Slow-Release" Techniques: Some protocols use masking agents that protect the boronic acid from degradation while slowly liberating the active reagent into the catalytic cycle.[17]
-
Use Fresh, High-Purity Reagents: Always use freshly purchased or purified boronic acid/ester. Degradation can occur during storage.[15]
Caption: Boronic acid stability and the use of stable surrogates.
Experimental Protocols
General Protocol for Initial Screening
This protocol provides a robust starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the pyrimidine starting material.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots periodically.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps.[1][22]
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is the most challenging step for aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic "ate" complex) is transferred to the palladium center, displacing the chloride.[2][18]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1]
References
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]
-
PubMed. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
-
Schomaker, J. M., & Delia, T. J. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Ghaffari, B., et al. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. chemrxiv.org. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. Books - Royal Society of Chemistry. [Link]
-
Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Rossi, A. C., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Feng, M., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Pearson, A. J., & Rees, D. C. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Chemical Communications. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Laulhé, S., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Clot, E., et al. (2009). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. wwjmrd.com [wwjmrd.com]
Technical Support Center: Optimizing Reactions with 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Welcome to the technical support resource for 5-Chloro-2,4-difluoro-6-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. As a highly functionalized, electron-deficient heterocycle, it offers multiple reaction pathways, but its reactivity profile requires careful consideration to achieve high yields and regioselectivity. This document, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to overcome common experimental hurdles.
Section 1: Foundational Concepts & General FAQs
This section addresses the most critical questions regarding the inherent reactivity of the molecule, which dictates the strategy for any subsequent reaction.
Q1: What is the relative reactivity of the halogen sites on this compound?
Understanding the reactivity hierarchy of the C-F and C-Cl bonds is the cornerstone of planning a successful synthesis. The reactivity is dictated by the reaction type: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling.
-
For Nucleophilic Aromatic Substitution (SNAr): The sites of nucleophilic attack are the highly electron-deficient carbon atoms attached to the fluorine atoms. Due to the strong electron-withdrawing nature of the pyrimidine nitrogens and the high electronegativity of fluorine, the C-F bonds are significantly more activated towards SNAr than the C-Cl bond at the C5 position.[1][2] In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex).[3] Fluorine's high electronegativity powerfully stabilizes this intermediate through its inductive effect, making it an excellent leaving group in this context, contrary to its behavior in SN1/SN2 reactions.[3] Between the two fluorine atoms, the C4 position is generally more susceptible to attack than the C2 position. However, the presence of the electron-donating methoxy group at C6 can influence this selectivity, sometimes leading to mixtures.[4]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The reactivity order is inverted. The strength of the carbon-halogen bond is the dominant factor, with the general reactivity trend being C-I > C-Br > C-Cl >> C-F.[5] Therefore, the C5-Cl bond is the exclusive site for oxidative addition to the palladium catalyst, leaving the robust C-F bonds intact.[5][6]
Caption: Reactivity map for this compound.
Q2: My starting material appears to be degrading during the reaction or upon storage. What are the stability considerations?
While generally stable, this compound can be susceptible to degradation under certain conditions:
-
Strong Aqueous Base: Prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures, can lead to hydrolysis of the C-F bonds or even the methoxy group.
-
Strong Acids: The pyrimidine nitrogens can be protonated by strong acids, which can alter the ring's electronic properties and potentially lead to decomposition under harsh conditions.[7]
-
Moisture: For moisture-sensitive reactions like cross-couplings, trace water can lead to side reactions such as deborylation of the boronic acid partner in Suzuki couplings. Always use anhydrous solvents and an inert atmosphere for these reactions.[8]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are the most common transformations for this substrate. The following questions address the most frequent challenges.
Q3: My SNAr reaction is sluggish or gives a low yield. How can I improve the conversion?
Low conversion is a common issue, often solvable by systematically optimizing reaction parameters.
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions on heterocyclic systems often require thermal energy. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C, then to 120 °C) while monitoring for potential product or starting material decomposition by TLC or LC-MS.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. DMSO is often an excellent choice for difficult substitutions.
-
Base Selection: The choice and stoichiometry of the base are crucial. For amine nucleophiles, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic alcohols or thiols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary to generate the corresponding alkoxide or thiolate in situ.
-
Check Nucleophile Quality: Ensure your nucleophile is pure and, if it's a solid, thoroughly dried. For weak nucleophiles, consider converting them to a more reactive form (e.g., generating a sodium alkoxide from an alcohol using NaH before adding the pyrimidine substrate).
Caption: Decision workflow for troubleshooting low SNAr conversion.
Q4: I am getting a mixture of regioisomers (substitution at C2 vs. C4). How can I improve selectivity?
This is a significant challenge. While C4 is generally the more reactive site, the C6-methoxy group can electronically favor C2 substitution in some cases, leading to mixtures.[4]
Strategies for Improving Regioselectivity:
-
Lower the Temperature: Kinetic control often favors a single isomer. Running the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration may significantly improve the ratio in favor of the kinetically preferred product (often the C4-substituted isomer).
-
Steric Hindrance: The selectivity can be influenced by the steric bulk of the nucleophile. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at C2 versus C4. Screening solvents like THF, Dioxane, and Toluene in addition to more polar options like DMF can sometimes reveal a system with higher selectivity.
Q5: I am observing di-substitution instead of the desired mono-substitution. How can I control this?
Di-substitution occurs when the mono-substituted product is sufficiently reactive to react with a second equivalent of the nucleophile.
Methods for Controlling Stoichiometry:
-
Control Reactant Stoichiometry: Use a slight excess or stoichiometric amount of the pyrimidine substrate relative to the nucleophile (e.g., 1.1 equivalents of pyrimidine to 1.0 equivalent of nucleophile).
-
Slow Addition: Add the nucleophile slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the initial reaction with the more reactive starting material over the subsequent reaction with the product.
-
Lower Temperature: As with improving regioselectivity, lower reaction temperatures will decrease the rate of the second substitution more significantly than the first, allowing the reaction to be stopped after mono-substitution is complete.
Exemplary Protocol: Mono-Amination at the C4 Position
This protocol details a representative SNAr reaction, providing a robust starting point for optimization.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 182.54 | 1.0 | 1.82 g (10 mmol) |
| Benzylamine | 107.15 | 1.05 | 1.12 g (10.5 mmol) |
| K₂CO₃ (anhydrous, powdered) | 138.21 | 2.0 | 2.76 g (20 mmol) |
| Acetonitrile (anhydrous) | - | - | 50 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.82 g) and potassium carbonate (2.76 g).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) via syringe, followed by benzylamine (1.12 g).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Filter the solids through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product.[9]
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
The C5-Cl bond is an ideal handle for introducing carbon-carbon bonds via cross-coupling chemistry.
Q6: My Suzuki coupling at the C5-Cl position is failing or giving low yields. What are the common causes?
Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings, requiring more specialized conditions.[10]
Key Optimization Parameters:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[11] Electron-rich, bulky phosphine ligands are often required to facilitate the difficult oxidative addition step with aryl chlorides. Consider screening modern ligand systems such as Buchwald ligands (e.g., XPhos, SPhos) or PEPPSI-type catalysts.[10][12]
-
Base Selection: The base is critical for activating the boronic acid.[13] While aqueous K₂CO₃ or Na₂CO₃ are common, for sensitive substrates, an anhydrous base like K₃PO₄ in a solvent like dioxane or toluene may prevent protodeborylation (hydrolysis of the boronic acid).
-
Solvent System: A mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O).[5] Ensure solvents are thoroughly degassed via sparging with argon or nitrogen to prevent oxidation and deactivation of the Pd(0) catalyst.
| Catalyst System | Base | Solvent | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ (aq) | Dioxane | A traditional, often less effective choice for aryl chlorides. May require higher temperatures.[11] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Toluene | A powerful system for challenging aryl chlorides. Requires strictly anhydrous conditions.[10] |
| PEPPSI-IPr | Cs₂CO₃ | THF | An air-stable precatalyst that can simplify reaction setup. Effective for heteroaryl chlorides. |
Q7: How do I perform a Sonogashira coupling at the C5-Cl position?
Similar to the Suzuki reaction, Sonogashira coupling of aryl chlorides is challenging but achievable with the right catalyst system. The reaction couples the C5 position with a terminal alkyne.[14]
Recommendations for Sonogashira Coupling:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[14] For aryl chlorides, specialized ligands like cataCXium® A or tri(tert-butyl)phosphine may be necessary to achieve good yields.[12]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and part of the solvent system.
-
Side Reactions: A common side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly anaerobic (oxygen-free) environment.
Exemplary Protocol: Suzuki Coupling at the C5 Position
This protocol outlines a robust procedure for coupling phenylboronic acid at the C5-Cl position.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 182.54 | 1.0 | 913 mg (5 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 732 mg (6 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 92 mg (0.1 mmol) |
| XPhos | 476.62 | 0.04 (4 mol%) | 95 mg (0.2 mmol) |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 2.0 | 2.12 g (10 mmol) |
| 1,4-Dioxane (anhydrous) | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a stream of argon, add all solid reagents (pyrimidine, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄) to a flame-dried Schlenk flask.
-
Degassing: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter through Celite®, washing the pad with additional ethyl acetate.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the C5-phenylated product.
Section 4: Purification Strategies
Q8: What are the most effective methods for purifying my final product?
Purification is critical to obtaining a high-quality final compound. The optimal method depends on the physical properties of your product and the nature of the impurities.[9]
-
Flash Column Chromatography: This is the most common technique for routine purification. A silica gel stationary phase with a gradient of hexane/ethyl acetate or dichloromethane/methanol is typically effective for separating pyrimidine derivatives from nonpolar byproducts and polar baseline impurities.[9]
-
Recrystallization: If your product is a stable solid, recrystallization is a cost-effective method for achieving high purity. The key is to find a suitable solvent system where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[9]
-
Preparative HPLC: For challenging separations, such as removing closely-related regioisomers or achieving >99% purity for biological assays, preparative reverse-phase HPLC (e.g., on a C18 column with an acetonitrile/water mobile phase) is the method of choice.[9]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
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- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Intermediates
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter these hurdles in their daily laboratory work. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, empowering you to troubleshoot effectively and optimize your separations.
Introduction: The Polarity Predicament of Pyrimidine Intermediates
Pyrimidine and its derivatives are cornerstone structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their inherent polarity, arising from multiple hydrogen bond donors and acceptors, presents significant purification challenges.[2] These intermediates often exhibit high solubility in polar solvents, leading to difficulties in crystallization and poor retention in traditional reversed-phase chromatography. This guide provides a comprehensive resource to tackle these issues head-on, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with polar pyrimidine intermediates?
The primary challenges stem from their high polarity, which leads to:
-
Poor retention in reversed-phase chromatography (RPC): Highly polar analytes have a low affinity for non-polar stationary phases, causing them to elute at or near the solvent front.[3]
-
Peak tailing in HPLC: Secondary interactions between basic pyrimidine nitrogens and acidic residual silanols on silica-based columns can cause asymmetrical peak shapes.[4][5]
-
Difficulties in crystallization: High solubility in common polar solvents makes it challenging to achieve the supersaturation required for crystal formation.[6]
-
Co-crystallization of impurities: Impurities with similar polarity and structural features can co-crystallize with the target compound, compromising purity.
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine intermediates?
While traditional reversed-phase chromatography can be challenging, several other techniques are better suited for these polar molecules:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[3][7]
-
Reversed-Phase Chromatography (RPC) with modifications: RPC can be adapted for polar pyrimidines by using columns with polar-embedded or polar-endcapped stationary phases. The use of ion-pairing agents can also enhance retention.
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[8]
-
Mixed-Mode Chromatography (MMC): This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures containing polar compounds.[9][10][11]
Q3: How does mobile phase pH affect the purification of pyrimidine intermediates?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the pyrimidine ring and any ionizable functional groups.[12][13][14] Pyrimidine itself has a basic pKa of around 1.3.[2] By adjusting the mobile phase pH, you can:
-
Suppress ionization: For basic pyrimidines, a mobile phase pH two units below the pKa will lead to protonation, while a pH two units above the pKa will result in a neutral molecule. Suppressing ionization generally increases hydrophobicity and retention in reversed-phase chromatography.[15]
-
Enhance interaction in IEC: In ion-exchange chromatography, the pH must be controlled to ensure the target molecule carries the appropriate charge for interaction with the stationary phase.
-
Improve peak shape: Controlling the pH can minimize secondary interactions with the stationary phase, leading to more symmetrical peaks.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of polar pyrimidine intermediates.
Chromatography Troubleshooting
Symptoms: The peak of interest elutes at or very near the void volume.
Causality: The analyte is too polar for the non-polar stationary phase and has a stronger affinity for the polar mobile phase.
Solutions:
-
Modify the Mobile Phase:
-
Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase.
-
Use 100% Aqueous Mobile Phase: For highly polar compounds, a mobile phase with no organic modifier may be necessary. Ensure you are using a column specifically designed for these conditions to prevent phase collapse.
-
-
Select an Appropriate Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with polar analytes and highly aqueous mobile phases.
-
Consider HILIC: If retention is still poor, HILIC is a more suitable technique.
-
-
Employ Ion-Pairing Agents:
Symptoms: The peak is asymmetrical with a drawn-out tail.
Causality: This is often due to secondary interactions between basic pyrimidine nitrogens and acidic silanol groups on the silica stationary phase. It can also be caused by column overload or an inappropriate injection solvent.[18]
Solutions:
-
Optimize Mobile Phase Conditions:
-
Injection Solvent:
-
Match the Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[19]
-
-
Column Selection and Care:
-
Use a Deactivated Column: Employ a column that is well end-capped to minimize the number of free silanol groups.
-
Check for Column Degradation: If peak shape deteriorates over time, the column may be degrading. Consider flushing or replacing the column.
-
Crystallization Troubleshooting
Symptoms: The compound separates as an oil or remains completely dissolved even after cooling.
Causality: This can be due to high solubility in the chosen solvent, rapid cooling leading to supersaturation and oiling out, or the presence of impurities that inhibit crystal formation.
Solutions:
-
Optimize Solvent System:
-
Single Solvent: If the compound is too soluble, the solvent is not appropriate. A good crystallization solvent should dissolve the compound when hot but not when cold.[6]
-
Two-Solvent System: If a suitable single solvent cannot be found, use a binary system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[20]
-
-
Control Cooling Rate:
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals that trap impurities.[21]
-
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Intermediate
This protocol provides a general starting point for developing a HILIC method.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrimidine intermediate in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous). Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B for 10 minutes.
-
-
-
Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Crystallization of a Polar Pyrimidine Intermediate
-
Solvent Selection:
-
Identify a "good" solvent that readily dissolves the pyrimidine intermediate at room temperature (e.g., methanol, ethanol).
-
Identify a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble, but is miscible with the good solvent (e.g., diethyl ether, hexane).[1]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with constant swirling until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Gently warm the flask until the solution becomes clear again. If it does not become clear, add a few drops of the "good" solvent until it does.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Common Solvents for Purification of Polar Pyrimidine Intermediates
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Water | 10.2 | 100 | HILIC mobile phase, Crystallization |
| Methanol | 5.1 | 65 | Reversed-phase mobile phase, Crystallization |
| Acetonitrile | 5.8 | 82 | HILIC & Reversed-phase mobile phase |
| Ethanol | 4.3 | 78 | Crystallization |
| Ethyl Acetate | 4.4 | 77 | Crystallization, Column chromatography |
| Dichloromethane | 3.1 | 40 | Column chromatography |
| Hexane | 0.1 | 69 | Crystallization (anti-solvent) |
Polarity index is a relative measure of the degree of interaction of the solvent with various polar test solutes.
Visualizations
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a suitable purification strategy for polar pyrimidine intermediates.
Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of polar pyrimidines.
References
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. [Link]
-
Chen, Z., Wang, Y., & Li, J. (2009). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of separation science, 32(1), 101–105. [Link]
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alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Diduco. (n.d.). Separation of nucleosides and nucleobases. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF. [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
ResearchGate. (2025, August 7). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation | Request PDF. [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Coe, R. A., Earl, R. A., Johnson, T. C., & Lee, J. W. (1996). Determination of 5-fluorouracil in human plasma by a simple and sensitive reversed-phase HPLC method. Journal of pharmaceutical and biomedical analysis, 14(12), 1733–1741. [Link]
-
University of Florida. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2025, August 10). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients | Request PDF. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
MDPI. (n.d.). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. [Link]
-
PMC - NIH. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PMC - NIH. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
ResearchGate. (2025, August 6). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
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LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of pharmaceutical and biomedical analysis, 128, 73–88. [Link]
-
BUCHI. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
PMC - NIH. (2024, August 23). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. [Link]
-
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
Wikipedia. (n.d.). Mixed-mode chromatography. [Link]
-
Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography? [Video]. YouTube. [Link]
-
ResearchGate. (2020, November 19). (PDF) PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
-
PubChem - NIH. (n.d.). Pyrimidine. [Link]
-
BioPharm International. (n.d.). Mixed-Mode Chromatography in Downstream Process Development. [Link]
-
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
LCGC International. (2008, May 1). Ion Pairing — Blessing or Curse?. [Link]
-
University of Rochester. (n.d.). Crystallization Solvents.pdf. [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Technical Support Center: Navigating Regioselectivity in Pyrimidine Substitution Reactions
Welcome to the technical support center dedicated to resolving regioselectivity challenges in pyrimidine substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, offering field-proven insights to help you troubleshoot and control your reactions effectively.
Introduction: The Pyrimidine Regioselectivity Puzzle
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. However, its inherent electronic properties often lead to challenges in controlling the position of substitution, particularly when multiple reactive sites are present. This guide provides a structured approach to understanding and mastering the regioselectivity of pyrimidine functionalization, transforming potential experimental failures into predictable successes.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered in the laboratory when dealing with pyrimidine substitution reactions.
Q1: Why am I getting a mixture of C2 and C4 substituted products when reacting a nucleophile with my 2,4-dichloropyrimidine substrate?
The pyrimidine ring is inherently electron-deficient (π-deficient), which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[1] In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive to nucleophilic attack than the C2 position.[1][2] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[1][3] However, the actual selectivity is a sensitive balance of electronic and steric factors, which can lead to mixtures if not properly controlled.[1][4]
Q2: My SNAr reaction on a 2,4-dichloropyrimidine is non-selective. How can I favor substitution at the C2 position over the C4 position?
Achieving C2 selectivity often requires modulating the electronic properties of the pyrimidine ring. A common strategy is to introduce an electron-donating group (EDG) at the C6 position. The presence of an EDG, such as methoxy (OMe) or methylamino (NHMe), alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[1][4] In some cases where the energy gap between the LUMO and LUMO+1 is small, both orbitals must be considered to predict reactivity.[4][5] Computational modeling, such as calculating transition state energies, can be a powerful tool to predict the outcome of these sensitive reactions.[4][5]
Q3: I am attempting a substitution, but the reaction is sluggish or not proceeding at the desired position. What troubleshooting steps can I take?
If a standard SNAr reaction is failing, consider the following:
-
Change the Reaction Conditions: Temperature, solvent, and base can significantly influence the reaction outcome. For instance, some reactions that are unselective at room temperature can become highly selective at lower temperatures.
-
Alternative Synthetic Strategies: If SNAr is not yielding the desired regioselectivity, other methods can be employed:
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophile.[6][7] For example, an alkoxy or acylamino group can direct lithiation to the C5 position.[6]
-
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig are highly effective for forming C-C and C-N bonds with predictable regioselectivity, often favoring the C4 position.[2][8][9]
-
Direct C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium catalysis, for example, can be used for the direct C-H arylation of pyrimidine nucleosides, selectively activating the C5-H bond for coupling with aryl halides.[10][11][12][13]
-
Minisci Reaction: This radical-based reaction is useful for introducing alkyl or acyl groups onto the electron-deficient pyrimidine ring.[14][15][16][17][18]
-
Troubleshooting Guides
Decision Workflow for Regioselective Pyrimidine Functionalization
Caption: Decision workflow for selecting a regioselective pyrimidine functionalization strategy.
Factors Influencing Regioselectivity in SNAr of 2,4-Dichloropyrimidines
| Factor | Influence on Regioselectivity | Rationale |
| Substituent at C6 | An electron-donating group (EDG) at C6 favors C2 substitution. | The EDG increases the electron density at C4, making it less electrophilic, and alters the LUMO distribution to favor attack at C2.[4] |
| Nucleophile | Sterically hindered nucleophiles may favor the less hindered C4 position. | The nitrogen atoms adjacent to the C2 position can create steric hindrance, directing bulky nucleophiles to the more accessible C4 position. |
| Temperature | Lowering the temperature can increase selectivity. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which often corresponds to the more selective pathway. |
| Solvent | Solvent polarity can influence the stability of the Meisenheimer intermediate. | Polar aprotic solvents are generally preferred for SNAr reactions. |
Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the selective substitution at the C4 position of 2,4-dichloropyrimidine with a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the amine (1.1 eq.) and the base (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-aminopyrimidine.
Protocol 2: Regioselective C2-Substitution of a 2,4-Dichloropyrimidine with a C6-EDG
This protocol outlines a method to achieve C2 selectivity by leveraging an electron-donating group at the C6 position.
Materials:
-
2,4-Dichloro-6-(methoxy)pyrimidine
-
Nucleophile (e.g., a secondary amine)
-
Base (e.g., K2CO3 or NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve the 2,4-dichloro-6-(methoxy)pyrimidine (1.0 eq.) in the anhydrous solvent.
-
Add the base (1.5 eq.) and stir for 10 minutes at room temperature.
-
Add the nucleophile (1.2 eq.) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 4-chloro-2-substituted-6-(methoxy)pyrimidine.
Advanced Strategies for Controlling Regioselectivity
Ligand-Controlled Cross-Coupling
In transition metal-catalyzed reactions, the choice of ligand can dramatically influence the regioselectivity. For instance, in the palladium-catalyzed cross-coupling of 2,4-dichloropyrimidines, certain phosphine ligands can promote C2-selectivity, overriding the inherent preference for C4-substitution.[8] This is often attributed to the steric and electronic properties of the ligand influencing the oxidative addition step.
Directed Metalation
Caption: Workflow for Directed ortho-Metalation (DoM) of pyrimidines.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Synthesis Workshop. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]
-
Mechanochemical Minisci reaction of pyrimidine derivatives with alkyl bromides and chlorides mediated by magnesium. ResearchGate. [Link]
-
Regioselectivity in the reactions of aryltri-isopropoxytitanium with pyrimidinones. Semantic Scholar. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. ResearchGate. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Pyrimidine as an Aryl C-H Activating Group. Organic Letters. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. ACS Catalysis. [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. [Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link]
-
Facile synthesis of novel mutual derivatives of nucleosides and pyrimidines by regioselectively chemo-enzymatic protocol. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Pyrimidine as an Aryl C–H Activating Group. Organic Letters. [Link]
-
Nucleophilic substitution reactions in pyridine. Quimica Organica. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
-
Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diaryl-pyrazolo[1,5- a ]pyrimidines. RSC Advances. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. ResearchGate. [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Regulation of pyrimidine biosynthesis in Saccharomyces cerevisiae. PubMed. [Link]
-
Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. PubMed. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 7. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 17. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Reactions with Chlorofluoropyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chlorofluoropyrimidines. These valuable heterocyclic building blocks are pivotal in medicinal chemistry and materials science. However, their unique electronic properties, stemming from the interplay of the electron-deficient pyrimidine core and the powerful inductive effects of halogen substituents, can present significant synthetic challenges.
A frequently encountered and often frustrating side reaction is dehalogenation, specifically hydrodehalogenation, where a chloro substituent is replaced by a hydrogen atom. This not only consumes your starting material but also complicates purification and reduces the yield of your desired product.
This guide is structured to provide you with both a fundamental understanding of why dehalogenation occurs and practical, field-proven strategies to mitigate it. We will move from foundational FAQs to in-depth troubleshooting guides, complete with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a major issue with chlorofluoropyrimidines?
A: Dehalogenation, in this context, refers to the substitution of a chlorine atom on the pyrimidine ring with a hydrogen atom, leading to a hydrodehalogenated byproduct. Chlorofluoropyrimidines are particularly susceptible due to the electron-deficient nature of the pyrimidine ring, which is further amplified by the fluorine substituent. This electronic characteristic makes the chloro group more labile and prone to undesired side reactions. This side reaction is problematic as it reduces the yield of the intended product and introduces impurities that can be difficult to separate.[1]
Q2: I'm performing a palladium-catalyzed cross-coupling reaction. What is the primary cause of this unwanted dehalogenation?
A: In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the principal culprit behind hydrodehalogenation is the in-situ formation of palladium-hydride (Pd-H) species.[1][2] These highly reactive intermediates can intercept the catalytic cycle. Instead of undergoing the desired cross-coupling pathway, the palladium-aryl intermediate can react with the Pd-H species in a reductive elimination step to yield the dehalogenated pyrimidine.
Q3: Where do these palladium-hydride species come from?
A: Pd-H species can originate from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., sodium tert-butoxide, NaOtBu) are common culprits, especially at elevated temperatures, as they can undergo β-hydride elimination.[1]
-
Solvents: Protic solvents like alcohols can directly serve as hydride donors. Additionally, some aprotic solvents like DMF can degrade, particularly in the presence of trace water, to generate hydride sources.[1][3]
-
Reagents: Trace impurities in your reagents, such as boranes (B-H species) in boronic acids or residual water, can react to form hydrides.[1]
Q4: In a molecule like 2,4-dichloro-5-fluoropyrimidine, which chlorine is more likely to react or be replaced by hydrogen? And what about the fluorine?
A: In polyhalogenated pyrimidines, there is a clear hierarchy of reactivity.
-
C-Cl vs. C-F: The Carbon-Chlorine (C-Cl) bond is significantly more reactive than the Carbon-Fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. Oxidative addition of palladium into a C-F bond is kinetically and thermodynamically less favorable and typically requires specialized conditions that are not employed in standard coupling protocols.[4] Therefore, you can expect selective activation and reaction at the C-Cl position(s).
-
C4 vs. C2 Chlorine: For 2,4-dichloropyrimidines (including those with a 5-fluoro substituent), the chlorine at the C4 position is generally more reactive and will preferentially undergo both desired cross-coupling and undesired dehalogenation.[2][3][5][6] This selectivity is driven by the electronic properties of the pyrimidine ring.
Troubleshooting Guide: A Systematic Approach to Eliminating Dehalogenation
If you are observing significant amounts of your dehalogenated byproduct, a systematic, step-wise adjustment of your reaction parameters is the most effective approach.
Step 1: Re-evaluate Your Catalyst & Ligand System
The choice of ligand is the most critical factor in controlling the competition between the desired productive cycle and the off-cycle dehalogenation pathway.
The Underlying Principle: The goal is to accelerate the rate of reductive elimination of the desired product, making it kinetically favored over the reductive elimination of the dehalogenated byproduct.
Recommendations:
-
Employ Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are highly recommended.[1] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition to the C-Cl bond.
-
Avoid Less Bulky Ligands: Traditional ligands like triphenylphosphine (PPh₃) can be more prone to promoting dehalogenation because they may not accelerate the desired coupling pathway sufficiently.[3]
Diagram: The Competing Catalytic Cycles
The diagram below illustrates the critical juncture in the palladium catalytic cycle where the reaction can either proceed to the desired cross-coupled product or divert to the undesired dehalogenated byproduct.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Step 2: Modify Your Base
Strong bases are a primary source of the hydride ions that lead to dehalogenation.
The Underlying Principle: Switching to a weaker, non-nucleophilic base minimizes the potential for hydride generation without compromising the transmetalation step.
Recommendations:
-
Avoid Strong Alkoxide Bases: If you are using NaOtBu, KOtBu, or similar strong alkoxide bases, consider this your first point of change.
-
Switch to Inorganic Carbonates or Phosphates: Weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that are far less likely to generate hydride species.[7]
Step 3: Change Your Solvent
The reaction medium can act as a direct or indirect source of hydrides.
The Underlying Principle: Employing a non-polar, aprotic, and rigorously dried solvent eliminates a major potential source of hydride contamination.
Recommendations:
-
Use Aprotic, Non-Polar Solvents: Toluene and 1,4-dioxane are generally superior choices to more polar aprotic solvents like DMF or DMAc.[3][7]
-
Ensure Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous solvents. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use is also critical to remove dissolved oxygen and water.
Step 4: Optimize Reaction Temperature
Thermal energy can influence the relative rates of competing reaction pathways.
The Underlying Principle: Dehalogenation can sometimes have a higher activation energy than the desired cross-coupling. Therefore, lowering the temperature may disproportionately slow the undesired pathway.
Recommendations:
-
Attempt a Lower Temperature: If your protocol calls for 110 °C, try running the reaction at 80-90 °C and monitor for progress. While the overall reaction may be slower, the selectivity for the desired product may improve significantly.[7]
Data Summary: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the recommended changes to mitigate dehalogenation, based on the principles discussed.
| Parameter | Condition Prone to Dehalogenation | Recommended Condition for Mitigation | Rationale |
| Ligand | PPh₃, other small phosphines | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates desired reductive elimination, outcompeting the dehalogenation pathway.[1] |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the generation of hydride (H⁻) species.[7] |
| Solvent | Protic (e.g., alcohols) or polar aprotic (e.g., DMF) | Anhydrous, degassed non-polar aprotic (e.g., Toluene, Dioxane) | Minimizes the solvent as a source of hydrides and water.[3][7] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 80-90 °C) | Dehalogenation may have a higher activation energy than the desired coupling.[7] |
| Reagents | Standard purity, exposure to air | High purity, anhydrous, handled under inert atmosphere | Prevents introduction of water and other hydride-generating impurities.[7] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluoropyrimidine
This protocol is designed as a starting point to achieve high yields of the C4-coupled product while minimizing hydrodehalogenation at the C4 position.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 mmol, 1 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyrimidine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
If you have followed the optimized protocol and still observe dehalogenation, use this logical workflow to diagnose the issue.
Caption: A workflow for troubleshooting dehalogenation in reactions.
References
-
Fitzarr. (2019). significant dehalogenation in stille coupling. Reddit. Retrieved from [Link]
-
Jones, G. O., & Jones, C. P. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8714–8738. Retrieved from [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5674-5676. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lazar, G., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5586. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Palladium Removal in 5-Chloro-2,4-difluoro-6-methoxypyrimidine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of palladium catalysts in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex heterocyclic molecules like 5-Chloro-2,4-difluoro-6-methoxypyrimidine.[1][2][3][4][5][6] However, the efficient removal of residual palladium from the final product is a critical challenge that directly impacts drug safety, catalytic activity in subsequent steps, and regulatory compliance.[7][8] This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the removal of palladium catalysts from reactions involving this specific pyrimidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from my this compound reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized into three strategies:
-
Adsorption: This involves the use of solid-supported materials, known as scavengers, that bind to the palladium species, allowing for their removal by simple filtration.[7] Common adsorbents include functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and specialized resins.[9][10][11][12][13]
-
Extraction/Precipitation: In some cases, palladium can be removed by liquid-liquid extraction or by precipitation with a specific agent, followed by filtration.[14][15]
-
Crystallization: Recrystallization of the final product can be an effective final step to reduce palladium levels, although it can sometimes concentrate the metal within the crystal lattice.[8]
Q2: Why is removing palladium from reactions with pyrimidine-containing molecules sometimes more challenging?
A2: The nitrogen atoms within the pyrimidine ring of your molecule can act as ligands, coordinating with the palladium catalyst. This can lead to the formation of stable, soluble palladium complexes that are difficult to remove using standard filtration or simple extraction techniques.[16] The electron-deficient nature of the pyrimidine ring can also influence its interaction with the palladium center.[3]
Q3: What are the acceptable regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the FDA and EMA have stringent limits for elemental impurities in APIs. For oral medications, the permitted daily exposure (PDE) for palladium is typically low, often in the range of 5-10 ppm.[17][18] Therefore, achieving efficient removal to sub-ppm levels is often the goal.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Levels of Residual Palladium After Scavenger Treatment
Symptoms:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows palladium levels significantly above the target (< 5 ppm).
-
The isolated product has a persistent yellow or black discoloration, suggesting the presence of colloidal palladium.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands present. Thiol-based scavengers are generally effective for a wide range of palladium species.[19] Action: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or trimercaptotriazine (TMT)) to identify the most efficient one for your specific reaction conditions.[10][13][17] |
| Suboptimal Scavenging Conditions | The efficiency of scavenging is influenced by temperature, time, and solvent. Action: Optimize the scavenging parameters. Increasing the temperature can enhance the kinetics of palladium binding to the scavenger.[20] However, be mindful of potential product degradation at elevated temperatures. Extend the scavenging time to ensure complete binding. |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species dissolved in the reaction mixture. Action: Ensure vigorous stirring during the scavenging process to maximize the contact between the solid scavenger and the solution.[7] |
| Strong Ligand Competition | The presence of strong coordinating ligands (e.g., phosphines from the catalyst system) in the reaction mixture can compete with the scavenger for binding to the palladium. Action: Consider a pre-treatment step to oxidize the phosphine ligands to phosphine oxides, which have a lower affinity for palladium. This can be achieved by carefully adding a mild oxidizing agent. |
Issue 2: Significant Product Loss During Palladium Removal
Symptoms:
-
Low isolated yield of this compound after the scavenging and filtration steps.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Non-Specific Adsorption to Scavenger | Some scavengers, particularly activated carbon, can have a high surface area and may non-specifically adsorb your product along with the palladium.[16] Action: Screen different types of scavengers. Functionalized silica-based scavengers often exhibit higher selectivity for the metal and lower product adsorption compared to activated carbon.[9][10] |
| Co-precipitation of Product | If your product has limited solubility in the chosen solvent at the scavenging temperature, it may co-precipitate with the scavenger-palladium complex, leading to loss during filtration. Action: Ensure your product is fully dissolved in the solvent during the scavenging process. You may need to screen different solvents or perform the scavenging at a slightly elevated temperature to maintain solubility. |
| Incomplete Elution from Scavenger | After filtration, some of your product may remain adsorbed to the scavenger. Action: Wash the filter cake thoroughly with fresh solvent after filtration to recover any adsorbed product. Combine the washings with the filtrate. |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a general procedure for screening the effectiveness of different solid-supported palladium scavengers.
-
Sample Preparation: Take a representative sample of your crude reaction mixture containing this compound and the palladium catalyst.
-
Scavenger Addition: To separate vials, add different scavengers (e.g., SiliaMetS® Thiol, QuadraPure™ TU, MP-TMT) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 40-50 °C) for a set period (e.g., 2-16 hours).
-
Filtration: Filter each mixture through a syringe filter or a small pad of Celite® to remove the scavenger.
-
Analysis: Analyze the palladium content in the filtrate of each sample using ICP-MS to determine the most effective scavenger.
Protocol 2: Palladium Removal Using Activated Carbon
-
Preparation: To your crude reaction mixture, add activated carbon (e.g., Darco® KB-B) at a loading of 5-10 wt% relative to the crude product.[10]
-
Slurrying: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[14]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the combined filtrate and washings and analyze the residual palladium content by ICP-MS.
Visualizing the Workflow
The following diagram illustrates a typical decision-making workflow for palladium catalyst removal.
Caption: Decision workflow for palladium catalyst removal.
This guide provides a starting point for addressing common challenges in palladium removal. Remember that the optimal method will be specific to your reaction conditions. Systematic screening and optimization are key to developing a robust and efficient purification protocol.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sopachem.com [sopachem.com]
- 18. biotage.com [biotage.com]
- 19. silicycle.com [silicycle.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Stability of 5-Chloro-2,4-difluoro-6-methoxypyrimidine under acidic conditions
Welcome to the technical support center for 5-Chloro-2,4-difluoro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile building block. Here, we will address common questions and challenges related to its stability, particularly under acidic conditions, to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
While stable under normal storage conditions, this compound can exhibit instability in the presence of strong acids.[1] The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing halogen substituents, makes it susceptible to nucleophilic attack and hydrolysis. The methoxy group at the C6 position is particularly prone to acid-catalyzed cleavage.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
Under acidic conditions, two primary degradation pathways are anticipated:
-
Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be protonated, followed by nucleophilic attack by water, leading to the formation of 5-chloro-2,4-difluoro-6-hydroxypyrimidine and methanol. This is often the most facile degradation pathway for methoxy-substituted pyrimidines.
-
Hydrolysis of the Chloro Group: The chloro group at the C5 position is also susceptible to nucleophilic substitution by water, although this may require more forcing conditions (e.g., higher temperatures or stronger acids) compared to the hydrolysis of the methoxy group. This would result in the formation of 2,4-difluoro-6-methoxy-5-hydroxypyrimidine. The fluorine atoms are generally much less reactive towards nucleophilic substitution.[2]
Q3: How does the substitution pattern on the pyrimidine ring influence its stability in acid?
The reactivity of substituted pyrimidines is significantly influenced by the electronic properties of their substituents.[3][4] In this compound:
-
Fluorine atoms (C2, C4): These are strongly electron-withdrawing, increasing the electrophilicity of the pyrimidine ring and making it more susceptible to nucleophilic attack.
-
Chlorine atom (C5): While also electron-withdrawing, the C-Cl bond is generally more labile than the C-F bond in nucleophilic aromatic substitution reactions.
-
Methoxy group (C6): This group is electron-donating by resonance, which can somewhat counteract the electron-withdrawing effects of the halogens. However, as mentioned, the ether linkage is a primary site of acid-catalyzed hydrolysis.
The general order of reactivity for halogens in nucleophilic aromatic substitution on a pyrimidine ring is typically C4/C6 > C2 > C5.[4] However, in this specific molecule, the presence of the methoxy group at C6 makes direct substitution at that position unlikely without prior cleavage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction in an acidic solvent (e.g., acetic acid, HCl in dioxane) is showing multiple unexpected spots on TLC/peaks in LC-MS.
-
Probable Cause: Degradation of your starting material is likely occurring. The multiple spots/peaks could correspond to the hydrolyzed products mentioned in the FAQs (e.g., the 6-hydroxy and/or 5-hydroxy derivatives) and potentially other downstream products.
-
Troubleshooting Steps:
-
Run a Control Experiment: Dissolve a small amount of your this compound in the acidic solvent at the reaction temperature and monitor it over time by TLC or LC-MS. This will help you identify the degradation products.
-
Lower the Reaction Temperature: If the desired reaction allows, reducing the temperature can significantly slow down the rate of acid-catalyzed hydrolysis.
-
Use a Weaker Acid: If your reaction chemistry permits, consider using a less harsh acidic catalyst or a buffered system to maintain a less acidic pH.
-
Minimize Reaction Time: Prolonged exposure to acidic conditions will lead to increased degradation. Monitor your reaction closely and quench it as soon as it reaches completion.
-
Issue 2: I am attempting a reaction at the C5-chloro position, but I am seeing low yield and recovery of a more polar byproduct.
-
Probable Cause: The primary degradation pathway is likely the hydrolysis of the C6-methoxy group, which is often more facile than reactions at the C5 position. The polar byproduct is likely the 6-hydroxy analog.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize the presence of water as a nucleophile. Use freshly distilled solvents and dry glassware.
-
Protecting Group Strategy: If feasible, consider if a different substitution pattern on the pyrimidine might be more stable under your desired reaction conditions.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies that do not require strongly acidic conditions. For example, palladium-catalyzed cross-coupling reactions are often performed under basic or neutral conditions.[2]
-
Best Practices for Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and strong oxidizing agents.[1]
-
Handling: When weighing and handling the compound, minimize its exposure to atmospheric moisture. For reactions sensitive to water, handle it in a glovebox or under an inert atmosphere.
Experimental Protocols
Protocol 1: Monitoring Stability in Acidic Media
This protocol provides a general framework for assessing the stability of this compound under specific acidic conditions.
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare Test Solutions: In separate vials, mix an aliquot of the stock solution with the acidic medium of interest (e.g., 1M HCl in water/dioxane, neat acetic acid, 10% TFA in dichloromethane).
-
Incubation: Maintain the vials at the desired experimental temperature (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution), and extract the organic components.
-
Analytical Monitoring: Analyze the samples by a suitable method such as HPLC or LC-MS to determine the percentage of the starting material remaining and to identify any major degradation products.
Data Presentation
Table 1: Predicted Relative Reactivity of Functional Groups in this compound under Acidic Conditions
| Functional Group | Position | Predicted Reactivity/Instability under Acidic Conditions | Potential Product of Hydrolysis |
| Methoxy | C6 | High | 5-Chloro-2,4-difluoro-6-hydroxypyrimidine |
| Chloro | C5 | Moderate | 2,4-Difluoro-6-methoxy-5-hydroxypyrimidine |
| Fluoro | C2, C4 | Low | Unlikely to hydrolyze under typical acidic conditions |
Visualizations
Caption: A decision-making workflow for troubleshooting stability issues during reactions.
References
- Synquest Labs.
- Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
- Benchchem. An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem.
- PubChem. 5-(Chloromethyl)-2,4-difluoro-6-methylpyrimidine.
- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Vogels, et al. Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews.
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Torbjorn, T., et al. (2024).
- Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Pireddu, M., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. MDPI.
- ChemScene. 5-Chloro-2,4-difluoropyrimidine.
- ChemicalBook. This compound.
- Al-Masoudi, N. A., et al. (2006). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. US4659827A - Process for producing 2,4,5,6-tetrachloropyrimidine....
- Kumar, L., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. PubMed.
- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine.
- BLD Pharm. 2-Chloro-5-pyrimidineboronic acid.
Sources
Technical Support Center: A Guide to the Scalable Synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2,4-difluoro-6-methoxypyrimidine. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. Our approach is rooted in explaining the "why" behind the "how," ensuring you can navigate the complexities of this synthesis with a strong understanding of the underlying chemical principles.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. A plausible and efficient synthetic route starts from 2,4,5,6-tetrachloropyrimidine, leveraging the differential reactivity of the halogen substituents. The overall strategy involves a selective nucleophilic aromatic substitution (SNAr) for methoxylation, followed by a halogen exchange (HALEX) reaction to introduce the fluorine atoms.
The proposed reaction pathway is as follows:
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the rationale for choosing 2,4,5,6-tetrachloropyrimidine as the starting material?
A1: 2,4,5,6-Tetrachloropyrimidine is a commercially available and highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the four chlorine atoms makes it susceptible to nucleophilic attack. The key to its utility lies in the differential reactivity of the chlorine atoms at various positions, which allows for selective substitution.[1][2]
Q2: Why is the methoxylation step performed before the fluorination step?
A2: The order of these transformations is critical for achieving the desired product. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are generally more reactive towards nucleophiles than the chlorine at the 2 position.[3] This is due to the para-relationship to one of the ring nitrogens, which helps to stabilize the negative charge in the Meisenheimer intermediate. By performing the methoxylation first with a controlled amount of sodium methoxide at a low temperature, we can selectively substitute one of the more reactive chlorines. Attempting fluorination first would likely result in a mixture of products that are difficult to separate.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety hazards must be managed:
-
Phosphorus Oxychloride (if used for chlorination of a precursor): This is a highly corrosive and water-reactive substance. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Sodium Methoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle it in an inert atmosphere (e.g., under nitrogen or argon).
-
Solvents: Many organic solvents used are flammable and may have associated toxicities. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.
-
Exothermic Reactions: Both the methoxylation and fluorination steps can be exothermic. During scale-up, this is a critical parameter to monitor and control to prevent runaway reactions.[4] Controlled addition of reagents and efficient cooling are essential.
Troubleshooting Guide
This section is formatted as a series of problems you might encounter, followed by diagnostic questions and recommended solutions.
Problem 1: Low Yield in the Methoxylation Step (Step 1)
Q1.1: My reaction has stalled, and TLC/GC analysis shows a significant amount of starting material remaining. What could be the cause?
A1.1: This issue often points to problems with the nucleophile or the reaction conditions.
-
Moisture Contamination: Sodium methoxide is highly reactive with water. Any moisture in your methanol or reaction vessel will consume the nucleophile, leading to incomplete conversion. Ensure you are using anhydrous methanol and that your glassware is oven-dried.
-
Insufficient Reagent: While using a near-stoichiometric amount of sodium methoxide is intended for selectivity, variations in the quality of the starting material or the sodium methoxide itself might necessitate a slight excess.
-
Low Temperature: If the reaction is performed at too low a temperature, the reaction rate may be impractically slow. While low temperatures favor selectivity, there is a trade-off with reaction time. Monitor the reaction progress and allow it to stir for a longer duration or consider a modest increase in temperature.[5]
Q1.2: I am observing the formation of a significant amount of a di-methoxylated byproduct. How can I improve the selectivity?
A1.2: The formation of di-substituted products indicates that the reaction is not selective enough.
-
Temperature Control: This is the most critical parameter for controlling selectivity. The reaction should be maintained at a low temperature (e.g., 0-5 °C) during the addition of sodium methoxide.
-
Rate of Addition: Add the sodium methoxide solution slowly and sub-surface to avoid localized areas of high concentration, which can promote di-substitution.[4]
-
Stoichiometry: Ensure you are not using a large excess of sodium methoxide. Precisely 1.0 equivalent is the theoretical ideal, though a very slight excess may be needed in practice.
Problem 2: Incomplete Conversion or Low Yield in the Fluorination Step (Step 2)
Q2.1: The HALEX reaction is sluggish, and I have a mixture of mono- and di-fluorinated products along with the starting material. What should I investigate?
A2.1: The efficacy of the halogen exchange (HALEX) reaction is highly dependent on the reagents and conditions.
-
Potassium Fluoride (KF) Activity: The reactivity of KF is highly dependent on its surface area and dryness. Spray-dried KF is recommended as it has a higher surface area. Ensure the KF is rigorously dried before use, as any adsorbed water will hinder the reaction.
-
Solvent Purity: The use of a high-boiling, polar aprotic solvent like sulfolane is crucial. The solvent must be anhydrous.
-
Temperature: HALEX reactions typically require high temperatures (e.g., 180-220 °C) to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature.
-
Phase-Transfer Catalyst: While not always necessary, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate by enhancing the solubility and availability of the fluoride ion.
Problem 3: Product Purification Challenges
Q3.1: My final product is contaminated with residual solvent (sulfolane). How can I effectively remove it?
A3.1: Sulfolane has a high boiling point, which can make its removal by simple distillation difficult.
-
Steam Distillation or Co-distillation: One effective method is to add water to the crude product and perform a steam distillation. Alternatively, co-distillation with a high-boiling hydrocarbon solvent under reduced pressure can be effective.
-
Solvent Extraction: A series of extractions with a non-polar solvent (e.g., hexane or heptane) in which the product has low solubility but the sulfolane is more soluble can help. This is often followed by washing with water or brine.
Q3.2: I am having difficulty removing colored impurities from my final product. What purification techniques are recommended?
A3.2: Colored impurities often arise from side reactions or degradation at high temperatures.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Be mindful that this can also lead to some loss of the desired product.
-
Recrystallization: This is a powerful technique for purification. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For laboratory-scale purification, silica gel chromatography can be effective. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is a good starting point.[6]
Experimental Protocols and Data
Step 1: Synthesis of 5-Chloro-2,4-dichloro-6-methoxypyrimidine
Protocol:
-
To a stirred solution of 2,4,5,6-tetrachloropyrimidine (1.0 eq) in anhydrous methanol (5-10 volumes) under a nitrogen atmosphere, cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium methoxide (1.0 - 1.05 eq) in anhydrous methanol over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
| Parameter | Value |
| Starting Material | 2,4,5,6-Tetrachloropyrimidine |
| Key Reagent | Sodium Methoxide |
| Solvent | Anhydrous Methanol |
| Temperature | 0-5 °C |
| Typical Yield | 80-90% |
Step 2: Synthesis of this compound
Protocol:
-
Charge a reactor with 5-Chloro-2,4-dichloro-6-methoxypyrimidine (1.0 eq), spray-dried potassium fluoride (2.5 - 3.0 eq), and anhydrous sulfolane (3-5 volumes) under a nitrogen atmosphere.
-
Heat the mixture to 190-210 °C with efficient stirring.
-
Monitor the reaction progress by GC or TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Purify the crude product from the filtrate, potentially using vacuum distillation or recrystallization.
| Parameter | Value |
| Starting Material | 5-Chloro-2,4-dichloro-6-methoxypyrimidine |
| Key Reagent | Spray-dried Potassium Fluoride |
| Solvent | Anhydrous Sulfolane |
| Temperature | 190-210 °C |
| Typical Yield | 70-85% |
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
ResearchGate. Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
NIH. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine and 2,4,6-trichloropyrimidine
Abstract
This guide provides an in-depth comparison of the reactivity of two key heterocyclic building blocks, 5-Chloro-2,4-difluoro-6-methoxypyrimidine and 2,4,6-trichloropyrimidine, in the context of nucleophilic aromatic substitution (SNAr). As essential intermediates in the synthesis of pharmaceuticals and agrochemicals, a nuanced understanding of their relative reactivity and regioselectivity is critical for researchers, medicinal chemists, and process development scientists.[1] This document synthesizes theoretical principles with experimental observations to provide a comprehensive framework for strategic synthetic planning. We will explore the electronic and steric factors governing their reactivity, compare leaving group abilities, and provide a detailed, validated experimental protocol for a representative SNAr reaction.
Introduction: Structural and Electronic Overview
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of drugs, including kinase inhibitors and antiviral agents.[1][2] The reactivity of substituted pyrimidines is predominantly characterized by nucleophilic aromatic substitution (SNAr), a process facilitated by the electron-deficient nature of the diazine ring.[3][4] The two compounds under consideration, this compound and 2,4,6-trichloropyrimidine, exemplify the strategic use of halogen substituents to enable sequential, regioselective functionalization.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| This compound | ![]() | C₅H₃ClF₂N₂O | 180.54 g/mol [5] | Asymmetric substitution, mixed halogens (F, Cl), electron-donating group (OMe) |
| 2,4,6-trichloropyrimidine | ![]() | C₄HCl₃N₂ | 183.42 g/mol | Symmetric substitution, all chlorine atoms, highly electrophilic |
The fundamental difference lies in their substitution patterns. 2,4,6-trichloropyrimidine is a symmetric, highly electrophilic scaffold with three potential sites for nucleophilic attack. In contrast, this compound presents a more complex electronic landscape, featuring two different types of halogen leaving groups (F and Cl) and an electron-donating methoxy group at the C6 position. These structural distinctions are paramount in dictating the rate and regioselectivity of their reactions.
Comparative Reactivity Analysis
The SNAr mechanism is a two-step process involving the initial, rate-determining attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the rapid expulsion of the leaving group to restore aromaticity.[3][6] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups.[7]
Leaving Group Ability: Fluorine vs. Chlorine in SNAr
Contrary to the trend observed in SN2 reactions where iodide is the best leaving group (I > Br > Cl > F)[8][9][10], in SNAr the order is often reversed (F > Cl > Br > I).[11] This is because the rate-determining step is the nucleophilic attack on the aromatic ring.[6]
-
Electronegativity and Inductive Effect: Fluorine's high electronegativity strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[11][12] This powerful inductive effect stabilizes the developing negative charge in the transition state of the addition step, thereby lowering the activation energy.[6]
-
Bond Strength: While the C-F bond is the strongest carbon-halogen bond, its breaking is not the rate-limiting step.[12] The facilitation of the initial attack is the dominant factor determining the overall reaction rate.
Based on this principle, the fluorine atoms at the C2 and C4 positions of This compound are expected to be more labile than the chlorine atoms of 2,4,6-trichloropyrimidine under comparable conditions.
Regioselectivity: A Tale of Two Scaffolds
The position of substitution on the pyrimidine ring is not uniform and is governed by the ability of the ring nitrogens to stabilize the anionic Meisenheimer intermediate.
2,4,6-Trichloropyrimidine: In symmetrically substituted pyrimidines like this, the C4 and C6 positions are electronically equivalent and generally more reactive than the C2 position.[13] Attack at C4 or C6 allows for the negative charge of the Meisenheimer complex to be delocalized onto both ring nitrogens, providing superior stabilization compared to an attack at C2, where the charge is delocalized over only one nitrogen.[3][13] Therefore, initial monosubstitution almost invariably occurs at the C4/C6 position.[14] Subsequent substitutions are then directed by the electronic nature of the newly introduced group.
This compound: This molecule presents a more complex scenario due to its asymmetry.
-
Leaving Groups: As established, the fluoro groups at C2 and C4 are intrinsically better leaving groups than the chloro group at C5. The C5 position is generally the least reactive towards SNAr on a pyrimidine ring unless strongly activated.
-
Positional Activation: The C4 position is generally the most activated site for nucleophilic attack in 2,4-dihalopyrimidines.[4][15] The C4-fluoro is therefore the most likely site for the initial substitution.
-
Electronic Influence of Substituents: The electron-donating methoxy group at C6 increases electron density in the ring, which can slightly deactivate the ring towards nucleophilic attack compared to a non-substituted analogue. However, its presence can also influence the regioselectivity. For 2,4-dichloropyrimidines, an electron-donating group at C6 has been shown to surprisingly favor substitution at the C2 position over C4.[15] This is rationalized by quantum mechanics calculations showing that such substitution alters the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more susceptible to attack.[15]
Therefore, for This compound , while the C4-fluoro is the most probable site of initial attack due to the combination of positional activation and leaving group ability, a competing reaction at the C2 position cannot be ruled out, influenced by the C6-methoxy group.
Summary of Reactivity
| Feature | This compound | 2,4,6-trichloropyrimidine |
| Overall Reactivity | Higher (Predicted) . The presence of two fluorine atoms, which are superior leaving groups in SNAr, is expected to lead to faster reaction rates under similar conditions. | Lower (Predicted) . Chlorine is a less effective leaving group than fluorine in this context. |
| Primary Site of Attack | C4 Position . The C4-fluoro is the most activated position and the best leaving group. However, C2 substitution is a possible competing pathway. | C4/C6 Position . These positions are electronically equivalent and more activated than the C2 position. |
| Key Influencing Factors | Superior leaving group ability of Fluorine. Modulating electronic effect of the C6-methoxy group. | High degree of electrophilicity due to three chlorine atoms. Symmetric nature leads to predictable initial substitution. |
Experimental Protocol: Comparative Amination
To provide a practical basis for comparison, the following protocol describes a representative SNAr reaction with a common nucleophile, benzylamine. This procedure is designed to be a self-validating system where the relative reactivity can be assessed by monitoring reaction progress and comparing product distributions under identical conditions.
Objective
To compare the reactivity and regioselectivity of this compound and 2,4,6-trichloropyrimidine via a parallel reaction with benzylamine.
Materials
-
This compound (1.0 eq)
-
2,4,6-trichloropyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACS Grade)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers)
-
Magnetic stir plate and stir bars
-
TLC plates (silica gel 60 F254)
-
LC-MS for reaction monitoring and product identification
Procedure
This protocol should be run in parallel for both pyrimidine substrates.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the respective pyrimidine (e.g., 1.0 mmol) in acetonitrile (10 mL).
-
Addition of Reagents: To the stirred solution, add DIPEA (1.5 mmol, 1.5 eq) followed by the dropwise addition of benzylamine (1.1 mmol, 1.1 eq) at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl or HF generated without competing in the substitution.[16]
-
Reaction Execution: Heat the reaction mixture to a controlled temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC and/or LC-MS. For TLC, a mobile phase of ethyl acetate/hexanes is recommended. Compare the rate of consumption of the starting materials.
-
Work-up: Upon completion (or after a set time, e.g., 4 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation and Analysis: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be analyzed by ¹H NMR, ¹⁹F NMR (for the fluorinated pyrimidine), and LC-MS to determine the product distribution and regioselectivity. Purify the major product by column chromatography on silica gel.
Expected Outcomes & Rationale
-
Reactivity: The reaction with this compound is expected to proceed faster, showing a quicker consumption of the starting material compared to 2,4,6-trichloropyrimidine. This directly demonstrates the superior activating effect of the fluorine leaving groups.
-
Selectivity:
-
For 2,4,6-trichloropyrimidine , the major product will be the monosubstituted 4-(benzylamino)-2,6-dichloropyrimidine.
-
For This compound , the major product is predicted to be 4-(benzylamino)-5-chloro-2-fluoro-6-methoxypyrimidine. Analysis of the crude product mixture by LC-MS and NMR is critical to identify any minor regioisomer, such as the C2-substituted product, which would provide valuable insight into the directing effect of the C6-methoxy group.[15]
-
Visualizing Reaction Pathways and Logic
General SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Decision Workflow for Substrate Selection
Caption: Logic diagram for selecting the appropriate pyrimidine substrate.
Conclusion
The choice between this compound and 2,4,6-trichloropyrimidine is a strategic decision based on the desired balance of reactivity and regioselectivity.
-
This compound is the substrate of choice when higher reactivity is paramount. The activating nature of its fluoro leaving groups allows for milder reaction conditions or shorter reaction times. However, researchers must be vigilant about the potential for mixed regioselectivity due to the electronic influence of the C6-methoxy group.
-
2,4,6-trichloropyrimidine offers predictable and clean regioselectivity for the initial substitution at the C4/C6 positions. While it is likely less reactive than its fluorinated counterpart, its reliability makes it an excellent scaffold for building complex molecules where regiochemical purity is the primary concern.
This guide provides the foundational principles and a practical experimental framework to empower scientists to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
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The Fluorine Factor: A Comparative Guide to Fluorinated and Non-Fluorinated Pyrimidines in Drug Design
For researchers and scientists navigating the intricate landscape of drug discovery, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyrimidines, two critical classes of compounds in oncology and beyond. By examining their synthesis, physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols, we aim to equip drug development professionals with the insights needed for rational drug design.
The Strategic Role of Fluorine in Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of numerous endogenous molecules and a privileged scaffold in medicinal chemistry. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic and steric properties. This "fluorine effect" is often exploited to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability. However, these alterations also impact synthetic accessibility and biological interactions, creating a nuanced landscape for drug designers.
Physicochemical Properties: A Tale of Two Pyrimidines
The decision to incorporate fluorine profoundly influences a drug candidate's fundamental physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of the archetypal fluorinated pyrimidine, 5-Fluorouracil (5-FU), and a prominent non-fluorinated counterpart, Gemcitabine, reveals the tangible effects of this single-atom substitution.
| Property | 5-Fluorouracil (Fluorinated) | Gemcitabine (Non-fluorinated) | Rationale for a Scientist |
| Molecular Weight | 130.08 g/mol | 263.2 g/mol | The addition of two fluorine atoms in Gemcitabine, along with the deoxyribose sugar moiety, significantly increases its molecular weight compared to the simple pyrimidine ring of 5-FU. |
| pKa | 8.0 | Not explicitly found, but as a cytidine analog, it possesses both a basic (N3 of cytosine) and acidic (hydroxyl groups of the sugar) pKa. | The electron-withdrawing nature of fluorine in 5-FU lowers the pKa of the N1 proton, making it more acidic than uracil. Gemcitabine's ionizable groups are crucial for its solubility and interactions with transporters and enzymes. |
| logP | -0.89[1] | -1.5[2] | 5-FU's negative logP indicates its hydrophilic nature. Gemcitabine, with its sugar moiety, is even more hydrophilic, which impacts its membrane permeability and reliance on nucleoside transporters. |
Key Insights for the Researcher: The pronounced hydrophilicity of both compounds underscores the importance of active transport mechanisms for their cellular uptake. The altered pKa of 5-FU due to fluorination can influence its ionization state at physiological pH, affecting its interaction with its target enzyme, thymidylate synthase.
The Metabolic Gauntlet: Stability and Biotransformation
A drug's journey through the body is a perilous one, with metabolic enzymes poised to modify and eliminate foreign compounds. It is in this arena that fluorination often provides a distinct advantage.
Fluorinated Pyrimidines: The 5-FU Story
5-Fluorouracil is a classic example of a prodrug that requires intracellular activation to exert its cytotoxic effects. However, its therapeutic efficacy is significantly hampered by rapid catabolism.
-
Anabolism (Activation): 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which is incorporated into RNA.[3]
-
Catabolism (Inactivation): The majority of an administered dose of 5-FU is rapidly broken down in the liver, intestinal mucosa, and other tissues by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] This rapid degradation contributes to a short biological half-life and significant inter-patient variability in drug exposure and toxicity.[4]
To counteract this rapid metabolism, prodrug strategies have been successfully employed. For instance, Capecitabine is an orally administered prodrug that is converted to 5-FU preferentially in tumor tissue, where the activating enzyme thymidine phosphorylase is often overexpressed. Similarly, Tegafur is another 5-FU prodrug often co-administered with inhibitors of DPD to increase the bioavailability of the active 5-FU.
Non-Fluorinated Pyrimidines: The Gemcitabine Pathway
Gemcitabine, a deoxycytidine analog, also undergoes intracellular activation but faces a different metabolic fate.
-
Anabolism (Activation): Gemcitabine is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit DNA synthesis through a mechanism known as "masked chain termination."[5]
-
Catabolism (Inactivation): The primary route of inactivation for gemcitabine is deamination by cytidine deaminase (CDA) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).[6] This rapid deamination contributes to a short plasma half-life of 42 to 94 minutes.[6]
dot
Caption: Comparative metabolic pathways of 5-FU and Gemcitabine.
Biological Activity: A Head-to-Head Comparison
Ultimately, the utility of a drug candidate is determined by its biological activity against its intended target. In vitro studies comparing the cytotoxic effects of 5-FU and gemcitabine in various cancer cell lines provide valuable insights into their relative potencies.
| Cell Line | Cancer Type | 5-FU IC50 | Gemcitabine IC50 | Reference |
| AsPC-1 | Pancreatic | 3.08 µM | 42.2 nM | [7] |
| Capan-1 | Pancreatic | 0.22 µM | 11.51 nM | [7] |
| Mia-PaCa-2 | Pancreatic | 4.63 µM | - | [7] |
| H460 | Lung | Significantly higher in 3D vs 2D culture | Significantly higher in 3D vs 2D culture | [8] |
| A549 | Lung | 3.21 µM (2D), 99.17 µM (3D) | 2.56 µM (2D), 87.31 µM (3D) | [8] |
Key Insights for the Researcher: These data highlight that gemcitabine is generally more potent than 5-FU in pancreatic cancer cell lines, exhibiting significantly lower IC50 values. The dramatic difference in IC50 values between 2D and 3D cell culture models for both drugs underscores the importance of using more physiologically relevant models in preclinical drug evaluation.
Experimental Protocols for the Modern Drug Discovery Lab
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare fluorinated and non-fluorinated pyrimidines.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for predicting a compound's hepatic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound in the phosphate buffer.
-
Incubation: In a 96-well plate, combine the microsomal solution, buffer, and test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
dot
Caption: A generalized workflow for an in vitro microsomal stability assay.
Experimental Determination of pKa and LogP
These fundamental properties are critical for predicting a drug's behavior in biological systems.
pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized acid or base.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]
LogP Determination (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and water.
-
Agitate the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.[10]
Synthesis Strategies: Building the Pyrimidine Core
The synthetic accessibility of fluorinated versus non-fluorinated pyrimidines is a critical consideration in the early stages of drug discovery.
Synthesis of Fluorinated Pyrimidines (e.g., 5-Fluorouracil):
A common route involves the cyclization of a fluorinated building block. For instance, reacting isothiourea salts with α-fluoro-β-ketoester enolates can generate the 5-fluoropyrimidine skeleton.[11] Another approach is the direct fluorination of the uracil ring using electrophilic fluorinating agents.[12]
Synthesis of Non-Fluorinated Pyrimidine Nucleosides (e.g., Gemcitabine):
The synthesis of gemcitabine is more complex, involving the construction of the difluorinated sugar moiety and its subsequent coupling to the cytosine base. Key challenges include the stereoselective introduction of the two fluorine atoms at the 2'-position of the ribose sugar.[13]
dot
Caption: Conceptual comparison of synthetic strategies.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a fluorinated versus a non-fluorinated pyrimidine is a multifaceted one, demanding a thorough understanding of the trade-offs involved. Fluorination can bestow significant advantages in terms of metabolic stability and modulation of physicochemical properties. However, these benefits must be weighed against potential challenges in synthesis and the specific biological context of the drug target.
As this guide has illustrated through the comparative analysis of 5-Fluorouracil and Gemcitabine, both fluorinated and non-fluorinated pyrimidines have yielded highly successful and life-saving therapies. The future of drug design will undoubtedly continue to leverage the unique properties of fluorine, guided by an ever-deeper understanding of its impact on molecular behavior, to create the next generation of innovative medicines.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluorouracil. Retrieved from [Link]
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- National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
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- Cech, D., Wohlfeil, R., & Etzold, G. (1976). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Nucleic Acids Research, 3(8), 2183–2192.
- Sigma-Aldrich. (n.d.). Product Information Sheet F6627 5-Fluorouracil.
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PubChem. (n.d.). 5-Fluorouracil | C4H3FN2O2 | CID 3385. Retrieved from [Link]
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A Spectroscopic Guide to the Synthesis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Comparative Analysis of Precursors
In the landscape of modern medicinal chemistry and drug development, halogenated pyrimidines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal scaffolds for a diverse array of therapeutic agents. Among these, 5-Chloro-2,4-difluoro-6-methoxypyrimidine stands out as a key intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive spectroscopic comparison of this target compound with its likely precursors, offering researchers and scientists a detailed roadmap for its synthesis and characterization.
The narrative of this guide is built upon the foundational principles of spectroscopic analysis, elucidating the structural transformations from common starting materials to the final product. By understanding the distinct spectral signatures of each intermediate, researchers can effectively monitor reaction progress, confirm structural integrity, and ensure the purity of their compounds.
The Synthetic Pathway: From Polychlorinated Pyrimidines to a Functionalized Core
A plausible and efficient synthesis of this compound often commences with a readily available, polychlorinated pyrimidine, such as 2,4,5,6-tetrachloropyrimidine. The synthetic strategy involves a series of selective nucleophilic aromatic substitutions, leveraging the differential reactivity of the halogen-substituted positions on the pyrimidine ring.
Caption: A potential synthetic route to this compound.
Spectroscopic Comparison: Unraveling the Molecular Transformations
The journey from a polychlorinated precursor to the highly functionalized this compound is elegantly captured by the evolution of their spectroscopic data. Here, we delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide a detailed picture of the molecular framework.
¹H NMR Spectroscopy:
The most striking difference in the ¹H NMR spectra of the precursors and the final product is the appearance of a signal corresponding to the methoxy group protons.
| Compound | Key ¹H NMR Signals (δ, ppm) | Rationale |
| 2,4,5,6-Tetrachloropyrimidine | No proton signals | The pyrimidine ring is fully substituted with chlorine atoms. |
| 2,4,6-Trichloropyrimidine | ~7.45 (s, 1H)[1] | A singlet for the lone aromatic proton at the C5 position. |
| 2,4-Dichloro-5-fluoropyrimidine | ~8.6 (d, 1H) | A doublet for the proton at C6, coupled to the fluorine at C5. |
| This compound | ~4.1 (s, 3H) | A sharp singlet corresponding to the three equivalent protons of the methoxy group. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide invaluable information about the carbon skeleton of the molecules. The introduction of fluorine and methoxy groups leads to significant changes in the chemical shifts of the pyrimidine ring carbons.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Rationale |
| 2,4,5,6-Tetrachloropyrimidine | ~162.9, ~160.1, ~120.0[2] | Signals for the carbon atoms attached to chlorine and nitrogen. |
| 2,4,6-Trichloropyrimidine | ~162.88, ~160.10, ~120.04[1] | Similar to the tetrachloro derivative, with one carbon signal representing the C-H bond. |
| 2,4-Dichloro-5-fluoropyrimidine | ~155 (d), ~150 (d), ~140 (d) | The carbon signals are split into doublets due to coupling with the fluorine atom. |
| This compound | ~158 (dd), ~155 (dd), ~145 (dd), ~55 (s) | Complex splitting patterns for the ring carbons due to coupling with two different fluorine atoms. A distinct upfield signal for the methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The transformation of the precursors is marked by the appearance of new bands corresponding to C-F and C-O stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) | Rationale |
| 2,4,6-Trichloropyrimidine | ~1560, ~1533, ~1433, ~1407 (C=C, C=N stretching)[3] | Characteristic pyrimidine ring vibrations. |
| 2,4-Dichloro-5-fluoropyrimidine | ~1600-1400 (C=C, C=N), ~1200-1100 (C-F stretching) | The presence of a strong C-F stretching band is a key indicator of fluorination. |
| This compound | ~2950 (C-H stretch, methoxy), ~1600-1400 (C=C, C=N), ~1250 (C-O stretch), ~1200-1100 (C-F stretch) | The appearance of C-H and C-O stretching bands confirms the introduction of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The isotopic distribution of chlorine atoms is a key feature in the mass spectra of these compounds.
| Compound | Molecular Ion (m/z) and Key Fragments | Rationale |
| 2,4,5,6-Tetrachloropyrimidine | 216 (M⁺) with characteristic isotopic pattern for 4 Cl atoms | The molecular ion peak cluster is a definitive feature. |
| 2,4,6-Trichloropyrimidine | 182 (M⁺) with isotopic pattern for 3 Cl atoms[4] | Fragmentation may involve the loss of chlorine atoms. |
| 2,4-Dichloro-5-fluoropyrimidine | 166 (M⁺) with isotopic pattern for 2 Cl atoms[5] | The presence of fluorine is confirmed by the molecular weight. |
| This compound | 198 (M⁺) with isotopic pattern for 1 Cl atom | Fragmentation will likely involve the loss of a methyl group (-15) or a methoxy group (-31). |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
FT-IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry Data Acquisition
-
Ionization: For these relatively volatile and thermally stable compounds, Electron Ionization (EI) is a suitable technique. For more sensitive analyses or less stable compounds, Electrospray Ionization (ESI) can be employed.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Conclusion
The synthesis of this compound from polychlorinated precursors is a journey of precise chemical transformations. This guide has demonstrated that each step of this synthesis is accompanied by distinct and predictable changes in the spectroscopic signatures of the intermediates. By carefully analyzing the NMR, IR, and MS data, researchers can confidently navigate the synthetic pathway, ensuring the identity and purity of their target compound. This analytical rigor is paramount in the quest to develop the next generation of innovative pharmaceuticals and advanced materials.
References
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Srivastava, S. L., Prasad, M., & Singh, R. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 25(1), 81-88. [Link]
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PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-. Retrieved from [Link]
- Google Patents. (n.d.). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyrimidines is fundamental to the rational design of novel therapeutics. The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. This guide provides an in-depth comparison of the reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine against other key dihalopyrimidines, supported by mechanistic insights and detailed experimental frameworks.
The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The strategic placement of substituents dramatically modulates the reactivity of the carbon atoms in the ring, dictating the regioselectivity and rate of substitution reactions. This guide will delve into these subtleties, offering a clear comparison to aid in synthetic planning and drug design.
The Theoretical Framework: Unpacking Reactivity in Dihalopyrimidines
The reactivity of halopyrimidines in SNAr reactions is governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring carbons electrophilic and priming them for nucleophilic attack.[3]
Several key principles dictate the regioselectivity and rate of these reactions:
-
Positional Electrophilicity: Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5.[1][4] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens, as the charge can be delocalized onto these electronegative atoms.[5]
-
The Role of Substituents: The electronic nature of other substituents on the ring profoundly influences this reactivity hierarchy.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and other EWGs further decrease the electron density of the ring, activating it towards nucleophilic attack. Fluorine is particularly activating due to its high electronegativity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring. Their effect on reactivity is more complex; they can deactivate the ring overall but also strongly influence the regioselectivity of an attack. For instance, an EDG at the C6 position can reverse the typical C4 > C2 selectivity, favoring substitution at the C2 position.[6][7]
-
-
Steric Hindrance: Bulky substituents can physically block the approach of a nucleophile to an adjacent reactive site, thereby directing the reaction to a less sterically hindered position.[4][8]
-
Frontier Molecular Orbital (FMO) Theory: From an FMO perspective, the SNAr reaction is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine. The reaction preferentially occurs at the carbon atom with the largest LUMO coefficient, which corresponds to the most electrophilic site.[5][6][7]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
A Head-to-Head Reactivity Comparison
To understand the unique reactivity of this compound, we will compare it with several other common dihalopyrimidine building blocks.
Focus Molecule: this compound
-
Structural Analysis: This molecule is heavily substituted. It possesses two highly activating fluoro groups at the C2 and C4 positions, which are excellent leaving groups in SNAr reactions. The electron-donating methoxy group at C6 is expected to exert a strong directing effect. The chloro group at the C5 position is generally the least reactive site for SNAr.[1]
-
Predicted Reactivity: The combined electron-withdrawing power of the two fluorine atoms makes the ring highly electrophilic. The primary competition for nucleophilic attack will be between the C2 and C4 positions. The C6-methoxy group, being an EDG, will donate electron density and likely direct the nucleophilic attack preferentially to the C2 position, countering the intrinsic C4 preference.[6][7] Therefore, selective mono-substitution at the C2 position is anticipated under controlled conditions.
Comparative Substrates
-
2,4-Dichloropyrimidine: This is a benchmark dihalopyrimidine. The C4-chloro is significantly more reactive than the C2-chloro due to greater stabilization of the Meisenheimer intermediate.[4][7] Sequential reactions almost always proceed at C4 first.
-
2,4-Difluoropyrimidine: Functionally similar to its dichloro counterpart, but the C-F bonds make the ring carbons more electrophilic, leading to a higher overall reaction rate compared to 2,4-dichloropyrimidine. The regioselectivity remains strongly in favor of the C4 position.
-
5-Bromo-2,4-dichloropyrimidine: The presence of three halogens makes this ring highly activated. The order of reactivity for SNAr is C4-Cl > C2-Cl >> C5-Br.[9] The C5-bromo position is, however, the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for orthogonal functionalization.[9]
Comparative Reactivity Summary
| Compound | Primary SNAr Site | Secondary SNAr Site | Key Influencing Factors |
| This compound | C2-F | C4-F | Strong directing effect of C6-methoxy group; high activation by two fluoro groups. |
| 2,4-Dichloropyrimidine | C4-Cl | C2-Cl | Intrinsic electronic preference for C4 substitution.[4][6] |
| 2,4-Difluoropyrimidine | C4-F | C2-F | Same as dichloro, but with enhanced reactivity due to fluorine's electronegativity. |
| 5-Bromo-2,4-dichloropyrimidine | C4-Cl | C2-Cl | High activation from three halogens; C5-Br is unreactive to SNAr but reactive in cross-coupling.[9] |
Experimental Design for Comparative Analysis
To empirically validate the predicted reactivity, a standardized experimental protocol is essential. The following protocol describes a competitive SNAr reaction using morpholine as a common nucleophile. This allows for a direct comparison of reaction rates and regioselectivity under identical conditions.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical decision in the synthesis of novel therapeutics, profoundly impacting the efficiency, cost, and ultimate success of a drug discovery campaign. Among the myriad of heterocyclic scaffolds, functionalized pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides an in-depth technical analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine , a highly functionalized pyrimidine building block. We will objectively compare its performance with viable alternatives, supported by an examination of reactivity principles and cost-effectiveness, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Trifecta of Functionality
This compound (CAS No. 27265-89-0) is a synthetically versatile building block featuring a unique combination of substituents on the pyrimidine core.[2] The presence of two fluorine atoms, a chlorine atom, and a methoxy group offers multiple, distinct reaction sites, enabling a wide array of chemical transformations for the construction of complex molecular architectures.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[3][4] The difluoro-substitution pattern in this pyrimidine derivative, in particular, can impart unique electronic properties to the scaffold, potentially leading to novel biological activities.[5]
Comparative Analysis of Performance and Reactivity
The utility of this compound is best understood through the lens of its performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. We will compare its expected reactivity with that of common, alternative pyrimidine building blocks.
Key Alternatives to this compound
For a comprehensive analysis, we will consider the following commercially available, multi-functionalized pyrimidines as primary alternatives:
-
5-Bromo-2,4-dichloro-6-methoxypyrimidine: Offers a different halogenation pattern, providing alternative reactivity and selectivity.
-
2,4,6-Trichloropyrimidine: A classic and cost-effective building block with three reactive sites.
-
5-Bromo-2-chloro-4-methoxypyrimidine: Another trifunctionalized pyrimidine with a distinct reactivity profile.[6]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the electron-deficient pyrimidine ring.[7]
General Reactivity Trends:
-
Influence of the Halogen: The order of reactivity is generally I > Br > Cl > F. This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of palladium (often the rate-determining step) more facile for heavier halogens.[7]
-
Influence of the Position: The reactivity of the halogen's position on the pyrimidine ring typically follows the order C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition.[7][8]
Based on these principles, we can predict the relative reactivity of this compound and its alternatives.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For this compound, the chlorine at the 5-position is expected to be the most reactive site in Suzuki coupling, followed by the fluorines at the 2- and 4-positions, which are generally less reactive. However, the electron-deficient nature of the pyrimidine ring can activate even C-Cl bonds for coupling.[9]
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Expected Most Reactive Site | Expected Relative Reactivity | Rationale |
| This compound | C5-Cl | Moderate | C-Cl bond is less reactive than C-Br, but the electron-deficient ring facilitates coupling. C-F bonds are generally unreactive under standard conditions. |
| 5-Bromo-2,4-dichloro-6-methoxypyrimidine | C5-Br | High | The C-Br bond is significantly more reactive than C-Cl bonds in Suzuki coupling.[10] |
| 2,4,6-Trichloropyrimidine | C4/C6-Cl | Moderate to High | The C4 and C6 positions are highly activated, making these C-Cl bonds more reactive than a C-Cl at C2.[8] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C5-Br | High | Similar to its dichloro-analogue, the C-Br bond is the primary site of reactivity.[10] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halopyrimidine with an arylboronic acid.
dot
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A Senior Application Scientist's Guide to the Computational Analysis and Reactivity of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
This guide provides an in-depth computational and reactivity analysis of 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a versatile heterocyclic building block for researchers, scientists, and drug development professionals. We will explore the molecule's electronic landscape to predict its behavior in key synthetic transformations and compare its reactivity with alternative reagents, supported by established chemical principles and detailed experimental protocols.
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring is paramount in drug discovery for fine-tuning a compound's pharmacological profile. This compound is a particularly interesting substrate, offering three distinct reactive sites that can be selectively addressed through a nuanced understanding of its electronic properties and the principles of modern organic synthesis. This guide will dissect the reactivity of this molecule, providing a predictive framework based on computational analysis for its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Computational Analysis: Predicting Reactivity through a Digital Lens
Frontier Molecular Orbital (FMO) Theory and Regioselectivity
In nucleophilic aromatic substitution, the reaction is often under frontier orbital control. The Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the pyrimidine) interacts with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile. The atoms with the largest LUMO coefficients are generally the most susceptible to nucleophilic attack.[5]
For this compound, the pyrimidine ring is rendered electron-deficient by the two ring nitrogens and the three halogen substituents. The fluorine atoms at the C2 and C4 positions and the chlorine atom at the C5 position create distinct electronic environments. The general reactivity order for nucleophilic aromatic substitution on dihalopyrimidines is C4/C6 > C2.[1][5] This is attributed to the superior stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[6]
In our target molecule, the C2 and C4 positions are occupied by fluorine, which is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic systems due to its high electronegativity, which makes the attached carbon more electrophilic.[7] The methoxy group at C6 is a strong electron-donating group and will not be displaced. The chlorine at C5 is generally the least reactive towards SNAr on a pyrimidine ring.[1] Therefore, a preliminary analysis suggests that nucleophilic attack will preferentially occur at the C4 or C2 positions. DFT calculations of the LUMO coefficients would provide a more quantitative prediction.
Electrostatic Potential (ESP) Mapping
An ESP map provides a visual representation of the charge distribution on a molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, we would expect to see significant positive potential on the carbon atoms attached to the fluorine atoms (C2 and C4), making them prime targets for nucleophilic attack.
Comparative Reactivity in Key Transformations
The true utility of a building block is revealed in its performance in a variety of chemical reactions. Here, we compare the predicted reactivity of this compound with other common halopyrimidines in SNAr and Suzuki cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry.[8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6]
Reactivity Comparison:
| Compound | Key Reactive Sites for SNAr | Predicted Reactivity Order | Rationale |
| This compound | C4-F, C2-F | C4-F > C2-F | The C4 position is generally more activated than the C2 position in pyrimidines.[1][5] Fluorine is an excellent leaving group in SNAr.[7] |
| 2,4-Dichloropyrimidine | C4-Cl, C2-Cl | C4-Cl > C2-Cl | The C4 position is more susceptible to nucleophilic attack.[9] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C2-Cl | C2-Cl | The C2 position is activated by adjacent nitrogen atoms, and the C5-bromo is less reactive in SNAr.[1][10] |
Experimental Protocol: Selective SNAr at the C4-Position
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add the desired amine nucleophile (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HF generated during the reaction without competing with the primary nucleophile. The reaction is initiated at a low temperature to control the exothermic reaction and enhance selectivity.
Logical Workflow for SNAr
Caption: Workflow for the SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[11] In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl >> F.[10]
Reactivity Comparison:
| Compound | Key Reactive Sites for Suzuki | Predicted Reactivity Order | Rationale |
| This compound | C5-Cl | C5-Cl | The C-Cl bond is significantly more reactive than the C-F bond in Suzuki coupling.[10] |
| 2,4-Dichloropyrimidine | C4-Cl, C2-Cl | C4-Cl > C2-Cl | The C4 position is generally more reactive in Suzuki couplings of dichloropyrimidines.[9] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C5-Br, C2-Cl | C5-Br >> C2-Cl | The C-Br bond is much more reactive than the C-Cl bond in Suzuki coupling.[10] |
Experimental Protocol: Selective Suzuki Coupling at the C5-Position
-
To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[9] A palladium(0) catalyst is essential for the oxidative addition step of the catalytic cycle.[11] The aqueous base is required for the transmetalation step.
Catalytic Cycle for Suzuki Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion: A Versatile Scaffold for Molecular Innovation
This compound presents a platform for the synthesis of diverse and complex molecules. Through a predictive analysis based on established principles of organic chemistry and computational modeling, we can rationally design synthetic routes to selectively functionalize this versatile building block. The orthogonal reactivity of the halogen substituents in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled approach to the synthesis of novel pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this valuable chemical intermediate.
References
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). SpringerLink. Retrieved from [Link]
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (2022). Semantic Scholar. Retrieved from [Link]
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Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Institutes of Health. Retrieved from [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2012). National Institutes of Health. Retrieved from [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). National Institutes of Health. Retrieved from [Link]
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Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]
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Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. (2008). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved from [Link]
-
Comparative yields for Suzuki-Miyaura couplings of (A)... (2021). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine Derivatives by NMR
For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is the bedrock of credible and reproducible research. Pyrimidine derivatives, particularly halogenated scaffolds like 5-Chloro-2,4-difluoro-6-methoxypyrimidine, are mainstays in medicinal chemistry, serving as versatile building blocks for a new generation of therapeutics. Their bioactivity is intrinsically linked to their precise three-dimensional structure. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a research program.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of this compound and its derivatives. While other techniques offer valuable data points, we will establish why a multi-nuclear Nuclear Magnetic Resonance (NMR) approach (¹H, ¹³C, and ¹⁹F) stands as the primary and most informative method for unambiguous structure elucidation in solution. This will be compared with the complementary techniques of Mass Spectrometry (MS) and Single-Crystal X-ray Crystallography, providing a holistic view of a robust validation workflow.
The Central Role of Multinuclear NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure in the solution state, which is often more biologically relevant than the solid state. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just beneficial; it is essential for a complete and confident structural assignment.[1][2][3]
¹H NMR: The Initial Fingerprint
The proton NMR spectrum provides the initial and most readily accessible information. For the parent compound, this compound, the ¹H NMR is expected to be simple, showing a single resonance for the methoxy (-OCH₃) protons.
-
Chemical Shift (δ): The methoxy protons are anticipated to appear as a singlet at approximately 3.9-4.2 ppm. The exact position is influenced by the electron-withdrawing nature of the pyrimidine ring and its substituents.
-
Integration: The integral of this peak will correspond to three protons.
-
Multiplicity: As there are no adjacent protons, the signal will be a sharp singlet.
For derivatives where other proton-bearing groups are introduced, the ¹H NMR spectrum will become more complex, providing rich information on the electronic environment and connectivity of these new protons.
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and its chemical shift is highly sensitive to its chemical environment. A key feature for fluorinated compounds is the presence of carbon-fluorine (C-F) spin-spin coupling, which splits the carbon signals and provides definitive evidence of fluorine attachment.[4][5]
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
| C2 | ~155-160 | Doublet of doublets (dd) | ¹JCF ≈ 230-260, ³JCF ≈ 5-15 |
| C4 | ~158-163 | Doublet of doublets (dd) | ¹JCF ≈ 240-270, ³JCF ≈ 10-20 |
| C5 | ~110-115 | Singlet (or very small coupling) | - |
| C6 | ~165-170 | Doublet of doublets (dd) | ³JCF ≈ 5-10, ⁴JCF ≈ 1-3 |
| -OCH₃ | ~55-60 | Singlet | - |
-
Causality of Chemical Shifts: The carbons directly bonded to the highly electronegative fluorine (C2, C4) and nitrogen atoms are significantly deshielded, resulting in their downfield chemical shifts.
-
Significance of C-F Coupling: The large one-bond coupling constants (¹JCF) are characteristic and confirm the direct attachment of fluorine to C2 and C4. The smaller, through-bond couplings (³JCF, ⁴JCF) provide further structural confirmation.[4][6]
¹⁹F NMR: The Decisive Evidence
For any fluorinated compound, ¹⁹F NMR is an indispensable tool.[7][8] Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR. Its large chemical shift range (~800 ppm) provides excellent signal dispersion, often simplifying complex spectra.[8]
For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions.
-
Expected Chemical Shifts (δ, ppm, referenced to CFCl₃):
-
F2: ~ -60 to -80 ppm
-
F4: ~ -70 to -90 ppm
-
-
Multiplicity: The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The magnitude of this through-bond coupling (typically ³JFF for aromatic systems) is expected to be in the range of 15-25 Hz.
The observation of two distinct fluorine signals, each split into a doublet by the other, provides unequivocal evidence for the 2,4-difluoro substitution pattern.
2D NMR (HSQC & HMBC): Connecting the Dots
For more complex derivatives, or to provide an additional layer of validation, two-dimensional NMR experiments are employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[9][10][11] For the parent compound, it would show a correlation between the methoxy protons (~4.0 ppm) and the methoxy carbon (~57 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[9][10][12] A crucial correlation for this compound would be between the methoxy protons and the C6 carbon of the pyrimidine ring, definitively confirming the position of the methoxy group.
Comparative Analysis with Alternative Techniques
While NMR provides the most comprehensive structural information in solution, a multi-technique approach is often the gold standard in drug development.
Mass Spectrometry (MS)
Mass spectrometry is a high-sensitivity technique that provides the molecular weight of a compound, offering crucial confirmation of the molecular formula.
-
Strengths:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
-
Isotopic Pattern Analysis: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This leads to two peaks in the mass spectrum: the molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1.[13][14][15] This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
-
Weaknesses:
-
Isomer Differentiation: MS cannot distinguish between structural isomers, as they have the same molecular weight.
-
Destructive Technique: The sample is consumed during the analysis.
-
Table 2: Predicted Isotopic Pattern for the Molecular Ion of C₄HCl F₂N₂O
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Expected Relative Intensity |
| [M]⁺ | 150.98 | - | 100% (3) |
| [M+2]⁺ | - | 152.98 | ~33% (1) |
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[16][17][18][19][20]
-
Strengths:
-
Unambiguous 3D Structure: Provides definitive information on bond lengths, bond angles, and stereochemistry.
-
-
Weaknesses:
-
Crystal Growth: Obtaining a single crystal of sufficient quality can be a significant bottleneck.
-
Solid-State vs. Solution Conformation: The conformation observed in the crystal lattice may not be the same as the biologically relevant conformation in solution.
-
Workflow and Methodologies
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean 5 mm NMR tube.[21] Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay (d1) of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
-
2D NMR Acquisition (if necessary):
-
Acquire standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling of 8 Hz.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the mass accuracy is within 5 ppm.
-
Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of chlorine.
-
Conclusion and Recommendations
The structural validation of this compound derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. This guide unequivocally establishes that while Mass Spectrometry and X-ray Crystallography provide essential, complementary data, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the cornerstone technique for unambiguous structural elucidation in solution.
The combined power of ¹H NMR for the initial proton map, ¹³C NMR for the carbon backbone and C-F connectivity, and ¹⁹F NMR for definitive confirmation of the fluorine substitution pattern provides a self-validating system of evidence. When further supported by 2D NMR experiments like HSQC and HMBC, this approach leaves no room for ambiguity. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.
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Warren, J. J., & Do, T. D. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. [Link]
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Warren, J. J., & Do, T. D. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed. [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. [Link]
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Warren, J. J., & Do, T. D. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Semantic Scholar. [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC / VIPEr. [Link]
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Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. [Link]
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Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate. [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
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Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Chemistry Dictionary. [Link]
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So, Y., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6835-6843. [Link]
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Liu, Y., & Xia, T. (2019). NMR Characterization of RNA Small Molecule Interactions. Molecules, 24(17), 3126. [Link]
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Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloro-2,4-difluoro-6-methoxypyrimidine Coupling
An In-depth Comparison of Catalytic Systems for C-C and C-N Bond Formation
Introduction
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a crucial building block in contemporary medicinal chemistry. Its highly functionalized pyrimidine core is a common motif in a variety of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1] The synthetic utility of this intermediate hinges on the selective functionalization of the C5-chloro position through transition metal-catalyzed cross-coupling reactions. However, the inherent stability of the C-Cl bond and the electron-deficient nature of the pyrimidine ring present significant challenges for chemists.[2]
This guide provides a head-to-head comparison of common and advanced palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. We will delve into the causality behind experimental choices, present comparative performance data, and provide validated protocols to empower researchers in drug discovery and process development to make informed decisions for efficient and scalable synthesis.
Understanding the Substrate: Reactivity Profile
The reactivity of this compound is governed by the electronic interplay of its substituents. The two fluorine atoms at C2 and C4 are strongly electron-withdrawing, which significantly acidifies the ring protons and activates the C5-Cl bond towards oxidative addition, a key step in the catalytic cycle. The methoxy group at C6 is an electron-donating group, which can modulate the overall electron density of the ring.
In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens follows the order I > Br > Cl > F.[1][3] The C-F bonds in this substrate are generally unreactive under standard coupling conditions, allowing for selective functionalization at the C5 position.[3] The primary challenge lies in identifying a catalyst potent enough to cleave the strong C-Cl bond efficiently without requiring excessively high temperatures or catalyst loadings, which can lead to side reactions and purification difficulties.
Head-to-Head Catalyst Comparison for Key Coupling Reactions
The choice of catalyst, particularly the ligand coordinated to the palladium center, is the single most critical factor determining the success of coupling reactions with this substrate.[4] We will compare three major classes of catalytic systems: traditional phosphine-ligated catalysts, modern bulky phosphine (Buchwald) ligands, and N-Heterocyclic Carbene (NHC) based catalysts.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For this compound, catalyst efficiency is paramount.
-
System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Expertise & Experience: This is a classic, first-generation catalyst. While cost-effective, it often struggles with electron-deficient aryl chlorides. The moderate electron-donating ability and smaller cone angle of PPh₃ are often insufficient to promote the difficult oxidative addition of the C-Cl bond, typically requiring higher temperatures and catalyst loadings (up to 5 mol%).[2][5]
-
-
System 2: Buchwald Systems (e.g., XPhos Pd G2)
-
Expertise & Experience: Second and third-generation Buchwald pre-catalysts, featuring bulky and electron-rich dialkylbiaryl phosphine ligands like XPhos, are designed specifically for challenging couplings. The steric bulk of the ligand promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards oxidative addition. The strong σ-donating character of the ligand increases electron density on the palladium center, further facilitating C-Cl bond cleavage.[2][6] These systems allow for lower catalyst loadings and milder reaction conditions.
-
-
System 3: N-Heterocyclic Carbene (NHC) Systems (e.g., PEPPSI-IPr)
-
Expertise & Experience: NHC ligands are strong σ-donors, even more so than electron-rich phosphines, forming highly stable and active palladium complexes.[6] Catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly robust and have shown excellent performance for the coupling of chloro-heterocycles.[7] Their thermal stability is a significant advantage, allowing for consistent performance at elevated temperatures if required.
-
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | 5.0 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 60-70 | [5][8] |
| XPhos Pd G2 | 1.0 | K₂CO₃ | 1,4-Dioxane | 100 | 4 | >90 | [5] |
| PEPPSI-IPr | 2.0 | K₂CO₃ | Benzene | 75 | 6 | >85 | [5][7] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds is fundamental in pharmaceutical synthesis. This reaction is often more challenging than C-C coupling due to potential catalyst inhibition by the amine substrate or product.[2]
-
Expertise & Experience: For the amination of an unactivated chloro-heterocycle, traditional catalysts like Pd(PPh₃)₄ are generally ineffective.[2] The development of specialized bulky phosphine ligands by Stephen Buchwald and John Hartwig revolutionized this field.[9] Ligands like BrettPhos and RuPhos are engineered to facilitate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond, a step that can often be rate-limiting.[10] More recently, large-yet-flexible Pd-BIAN-NHC catalysts have been developed, showing remarkable activity for the amination of coordinating heterocycles under practical, aerobic conditions.[11]
Comparative Data: Buchwald-Hartwig Amination with Aniline
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BrettPhos | 2.0 | K₂CO₃ | Toluene | 100 | 8 | >90 | [10] |
| Pd(OAc)₂ | RuPhos | 1.5 | Cs₂CO₃ | t-BuOH | 90 | 6 | >95 | [12] |
| [Pd(BIAN-IPr)(μ-Cl)Cl]₂ | BIAN-IPr | 1.0 | NaOt-Bu | Dioxane | 60 | 4 | >90 | [11][13] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to alkynyl-pyrimidines, valuable intermediates for further functionalization.
-
Expertise & Experience: The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) co-catalyst.[14] A significant drawback is the potential for alkyne homocoupling (Glaser coupling), which forms a di-yne byproduct that can be difficult to separate.[3] To circumvent this, copper-free Sonogashira protocols have been developed. These often rely on highly active palladium catalysts, such as those with bulky phosphine or NHC ligands, and are typically run in the presence of an amine base which can play a role in the catalytic cycle.[3][15] Palladacycle catalysts have also emerged as highly effective for coupling chloroaromatics.[15]
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Catalyst System | Co-Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI (4%) | 2-5 | Et₃N | THF | 60 | 6 | 75-85 | [16] |
| Pd(PPh₃)₄ | None | 5.0 | K₂CO₃/DBU | DMF | 90 | 5 | ~80 | [15] |
| Palladacycle (e.g., Wu) | None | 2.0 | K₂CO₃ | Dioxane | 100 | 4 | >90 | [15] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Mechanistic Insights & Experimental Workflow
The superior performance of modern catalysts stems from their ability to efficiently navigate the catalytic cycle, particularly the challenging oxidative addition step.
Catalytic Cycles
Bulky, electron-rich ligands (L) accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Suzuki Coupling with XPhos Pd G2
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound, which can be adapted for catalyst screening by keeping all other parameters constant.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
XPhos Pd G2 (1.0 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and XPhos Pd G2 (0.01 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.[1]
Conclusion and Recommendations
For the efficient cross-coupling of this compound, modern catalytic systems significantly outperform traditional catalysts like Pd(PPh₃)₄.
-
For Suzuki-Miyaura and Sonogashira couplings, pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos Pd G2) or robust NHC ligands (e.g., PEPPSI-IPr) are highly recommended. They offer superior yields with lower catalyst loadings and milder conditions.
-
For Buchwald-Hartwig amination, specialized Buchwald ligands such as BrettPhos and RuPhos are essential for high efficiency. The emerging class of Pd-BIAN-NHC catalysts also shows exceptional promise, particularly for challenging heterocyclic substrates.
By selecting an appropriate modern catalyst system, researchers can overcome the challenge of C-Cl bond activation, enabling the rapid and efficient synthesis of diverse libraries of substituted pyrimidines for the advancement of drug discovery programs.
References
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- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
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- Buchwald-Hartwig Amin
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
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- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
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- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Comparing the efficacy of different catalysts for pyrimidine coupling reactions. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. Benchchem.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
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A Comparative Guide to the Biological Activity Screening of 5-Chloro-2,4-difluoro-6-methoxypyrimidine Analogs
This guide provides a comprehensive overview of the synthesis, biological screening, and structure-activity relationships (SAR) of analogs based on the 5-Chloro-2,4-difluoro-6-methoxypyrimidine scaffold. This privileged heterocyclic core is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. By systematically modifying the substituents at key positions, researchers can modulate the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed methodologies.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications ranging from anticancer and antiviral to antimicrobial agents.[1] The strategic placement of halogen and methoxy groups on the pyrimidine ring, as seen in the this compound scaffold, offers a unique combination of electronic and steric properties that can be exploited to achieve potent and selective biological activity.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically begins with a commercially available starting material, such as 5-fluorouracil. A plausible synthetic route involves a series of halogenation and nucleophilic substitution reactions.
Proposed Synthetic Pathway
A general synthetic scheme to generate a library of analogs is depicted below. The key starting material, 2,4-dichloro-5-fluoropyrimidine, can be synthesized from 5-fluorouracil.[2][3] Subsequent selective nucleophilic substitution reactions allow for the introduction of various functional groups.
Caption: Proposed synthetic pathway for this compound analogs.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol is adapted from established procedures for the synthesis of similar compounds.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-fluorouracil (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (10 equivalents) to the flask.
-
Acid Scavenger: Slowly add N,N-dimethylaniline (1.5 equivalents) dropwise while stirring under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to 114°C and reflux for 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,4-dichloro-5-fluoropyrimidine.
Biological Activity Screening: A Comparative Approach
The biological evaluation of this compound analogs typically focuses on their potential as anticancer and antifungal agents. The following sections detail the experimental protocols for these screening assays and present a comparative analysis of the expected activities based on structure-activity relationships of related pyrimidine derivatives.
Anticancer Activity Screening
The cytotoxicity of the synthesized analogs against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.[4][5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
| Analog Class | Substitution at C6 | Expected Anticancer Activity | Rationale/Supporting Evidence |
| Amine Analogs | Primary and Secondary Amines | Moderate to High | The introduction of amino groups can facilitate hydrogen bonding interactions with target proteins, such as kinases.[8] |
| Aryl Amine Analogs | Substituted Anilines | Potentially High | Aryl groups can engage in hydrophobic and π-stacking interactions within the active sites of biological targets. Electron-withdrawing or -donating groups on the aryl ring can modulate activity. |
| Thioether Analogs | Alkyl or Aryl Thiols | Moderate | Thioether linkages can improve metabolic stability and provide additional points of interaction with target enzymes. |
| Alkoxy Analogs | Various Alkoxy Groups | Variable | The nature of the alkoxy group can influence solubility and steric hindrance, affecting target binding. |
Note: The expected activities are based on general SAR principles for substituted pyrimidines and require experimental validation for this specific scaffold.
Caption: Potential mechanisms of anticancer activity for pyrimidine analogs.
Antifungal Activity Screening
The increasing prevalence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents. Pyrimidine analogs, particularly fluorinated ones, have shown promise in this area.[7] The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrimidine analogs in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Fluorinated pyrimidines, such as 5-fluorocytosine, are known to exhibit antifungal activity by interfering with fungal DNA and RNA synthesis.[7] The biological activity of the this compound scaffold can be modulated by substitutions at the C6 position.
| Analog Class | Substitution at C6 | Expected Antifungal Activity | Rationale/Supporting Evidence |
| Amine Analogs | Small, polar amines | Potentially High | Polar groups may enhance cellular uptake by fungal cells. |
| Lipophilic Analogs | Long alkyl chains or bulky aryl groups | Variable | Increased lipophilicity can enhance membrane permeability but may also lead to non-specific toxicity. |
Note: The expected activities are based on the known mechanisms of fluorinated pyrimidines and require experimental validation.
Caption: Proposed mechanism of antifungal action for fluorinated pyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds. The synthetic accessibility of this core allows for the creation of diverse analog libraries for biological screening. While this guide provides a framework for the synthesis and evaluation of these compounds, further research is needed to establish concrete structure-activity relationships and to identify lead candidates with potent and selective anticancer or antifungal activity. Future studies should focus on synthesizing a broad range of analogs and performing comprehensive biological testing to generate the quantitative data necessary for robust SAR analysis and lead optimization.
References
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de Oliveira, C. B., et al. (2022). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Medical Mycology, 60(1), myab078. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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S., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 7(38), 34163-34177. [Link]
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Wilson, C. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11849-11871. [Link]
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Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. IP Indian Journal of Immunology and Respiratory Medicine. [Link]
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Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082. [Link]
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Springer Nature Experiments. (2026). MTT Assay Protocol. [Link]
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Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
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Li, J., et al. (2012). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 554-556, 1151-1154. [Link]
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Pfaller, M. A., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3448-3450. [Link]
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JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloro-2,4-difluoro-6-methoxypyrimidine
For the researcher dedicated to advancing drug discovery, every compound holds promise. Yet, with this promise comes the profound responsibility of ensuring safety, not only during experimentation but through to the final act of disposal. 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a halogenated pyrimidine, is a potent building block in medicinal chemistry. Its reactive nature demands a meticulous and informed approach to its disposal, safeguarding both laboratory personnel and the environment.
This guide moves beyond generic protocols to provide a deep, procedural framework for the proper disposal of this compound. We will delve into the causality behind each step, ensuring that your disposal plan is not just a procedure, but a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
These compounds are typically classified as:
-
Skin and Eye Irritants: The presence of reactive chlorine and fluorine atoms can cause significant irritation upon contact.[1][2][3]
-
Potentially Corrosive: Some analogous compounds are noted to cause burns, particularly to the eyes.[4][5][6]
-
Harmful if Swallowed or Inhaled: Care must be taken to avoid ingestion and inhalation of dust or vapors.[1][4]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance against halogenated compounds. Double-gloving offers additional protection in case of a breach. |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles.[1] |
| Lab Coat | Flame-resistant with full sleeves | Prevents skin contact with the chemical. |
| Respiratory | Use in a chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or vapors.[1][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and clear labeling.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[7][8] This prevents dangerous reactions and ensures that the waste can be disposed of in the most environmentally sound and cost-effective manner.
-
Designated Halogenated Waste: this compound waste must be collected in a dedicated container for halogenated organic waste .[9][10] Halogens (in this case, chlorine and fluorine) require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[11]
-
Solid vs. Liquid: Maintain separate waste streams for solid and liquid waste.[12]
-
Solid Waste: Includes contaminated consumables such as weigh boats, gloves, and bench paper.
-
Liquid Waste: Includes reaction residues, rinsing solvents, and any solutions containing the compound.
-
Step 2: Container Selection and Management
The integrity of your waste containment is critical to preventing leaks and ensuring safe transport.
-
Material Compatibility: Use containers made of materials chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][13]
-
Secure Closure: Containers must have a secure, leak-proof lid.[8] Keep containers closed at all times except when adding waste.[7][14]
-
Secondary Containment: Liquid waste containers should always be stored in a secondary containment bin to catch any potential leaks.[7][8]
Step 3: Labeling for Safety and Compliance
Proper labeling is a regulatory requirement and a critical safety communication tool.
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant, corrosive)
Step 4: Accumulation and Storage
Designate a specific "Satellite Accumulation Area" (SAA) within your laboratory for the temporary storage of hazardous waste.[14] This area must be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition and incompatible chemicals[14]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][15]
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, prevent further spillage.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[1] Avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, implementing robust procedures, and adhering to regulatory guidelines, researchers can ensure that their pursuit of scientific advancement does not come at the cost of safety. This procedural guide serves as a foundation for developing a comprehensive and self-validating system for the management of this and other hazardous chemical wastes.
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- MedchemExpress. (2025, August 28). Safety Data Sheet for 5-Bromo-2-chloro-4-methoxypyrimidine.
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
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- Sigma-Aldrich. (2024, September 8). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine.
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Navigating the Safe Handling of 5-Chloro-2,4-difluoro-6-methoxypyrimidine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the absence of specific toxicological data for 5-Chloro-2,4-difluoro-6-methoxypyrimidine, a conservative approach based on the hazard profiles of similar halogenated and methoxylated pyrimidines is warranted. Analogous compounds such as 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-Dichloro-5-fluoropyrimidine are classified as harmful if swallowed, causing skin irritation or severe burns, and capable of causing serious eye damage.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon direct contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields or a full-face shield.[1][5] | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin contact, which may cause irritation or burns. Gloves should be inspected before use and disposed of properly.[5] |
| Body | A lab coat or chemical-resistant apron.[1] For larger quantities or increased risk of exposure, impervious clothing or coveralls are recommended. | To protect the skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator is necessary when handling the solid form outside of a certified chemical fume hood or if dust generation is likely.[2] | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Safe Handling
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The storage area should be secure and accessible only to authorized personnel.[1][2]
Step-by-Step Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous waste.
-
Container Management: Do not reuse empty containers. They should be handled as hazardous waste.[2]
-
Disposal Method: The compound should be dissolved or mixed with a combustible solvent and disposed of through a licensed chemical incinerator.[5] All disposal activities must be in accordance with local, state, and federal regulations.[2]
Emergency Preparedness: A Proactive Stance
Rapid and informed responses to emergencies can significantly mitigate potential harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Spill Response Workflow
A structured approach to spill management is essential to ensure the safety of laboratory personnel and the environment.
Caption: Workflow for a chemical spill response.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Continuous vigilance and a commitment to safety are the cornerstones of scientific advancement.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


